1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBEODPKNIOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a highly functionalized aromatic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. The strategic arrangement of bromo, fluoro, nitro, and trifluoromethyl substituents on the benzene ring offers a rich platform for diverse chemical modifications. This document delves into the underlying principles of the synthetic strategy, detailed experimental protocols, and the rationale behind the selection of reagents and reaction conditions. The synthesis is presented as a multi-step process, commencing from a readily available starting material and proceeding through a series of regioselective transformations.
Introduction: The Significance of Polysubstituted Nitrobenzenes
Polysubstituted nitrobenzene derivatives are fundamental intermediates in modern organic synthesis.[1] The presence of a nitro group, a potent electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amino group, opening avenues for a vast array of further chemical transformations.[1][2] The incorporation of additional functional groups, such as halogens and a trifluoromethyl group, as in the case of this compound, further enhances the synthetic utility of the molecule.[3] These functional groups can serve as handles for cross-coupling reactions, modification of electronic properties, and introduction of metabolic stability in bioactive molecules.[3] Consequently, the development of efficient and selective synthetic routes to such complex aromatic compounds is of paramount importance to researchers in medicinal chemistry and materials science.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway starting from a simpler, commercially available precursor. The key challenge lies in the regioselective introduction of the four different substituents onto the benzene ring. A plausible forward synthetic approach, based on established organic transformations, is outlined below. This strategy prioritizes the use of well-understood reactions with predictable regiochemical outcomes.
Caption: Retrosynthetic analysis of the target compound.
The proposed forward synthesis commences with 2-(trifluoromethyl)aniline and proceeds through a series of halogenation, diazotization, and nitration steps.
Detailed Synthetic Pathway and Experimental Protocols
The following sections provide a detailed, step-by-step guide for the synthesis of this compound.
Step 1: Synthesis of 1-Fluoro-2-(trifluoromethyl)benzene
The initial step involves the conversion of the amino group in 2-(trifluoromethyl)aniline to a fluorine atom via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction.
Reaction Scheme: 2-(Trifluoromethyl)aniline → 1-Fluoro-2-(trifluoromethyl)benzene
Mechanism: The reaction proceeds through the formation of a diazonium salt from the aniline derivative, followed by thermal decomposition in the presence of a fluoride source, typically fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), to yield the corresponding fluoroaromatic compound.[4]
Experimental Protocol:
-
To a cooled (0-5 °C) solution of 2-(trifluoromethyl)aniline in aqueous fluoroboric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
The diazonium fluoroborate salt typically precipitates and can be collected by filtration.
-
The isolated salt is then gently heated to induce decomposition, yielding 1-fluoro-2-(trifluoromethyl)benzene.
-
The crude product is purified by distillation.
Step 2: Bromination of 1-Fluoro-2-(trifluoromethyl)benzene
The next step is the regioselective bromination of the aromatic ring. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The combined directing effects will favor bromination at the position para to the fluorine and meta to the trifluoromethyl group.
Reaction Scheme: 1-Fluoro-2-(trifluoromethyl)benzene → 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene
Mechanism: This is an electrophilic aromatic substitution reaction. A suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, or bromine with a Lewis acid catalyst, generates the electrophilic bromine species (Br⁺) that attacks the electron-rich aromatic ring.[5][6]
Experimental Protocol:
-
Dissolve 1-fluoro-2-(trifluoromethyl)benzene in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
Step 3: Nitration of 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene
The final functionalization step is the introduction of the nitro group. The directing effects of the existing substituents (F: ortho, para; Br: ortho, para; CF₃: meta) need to be carefully considered to predict the regioselectivity of this electrophilic aromatic substitution. The most likely position for nitration will be directed by the strongest activating group (or least deactivating), which is the fluorine atom, to the position para to it.
Reaction Scheme: 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene → this compound
Mechanism: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[7] The nitronium ion then attacks the aromatic ring.
Experimental Protocol:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 1-bromo-2-fluoro-3-(trifluoromethyl)benzene.
-
Then, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC or GC.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following table summarizes the key physical and chemical properties of the target compound and its precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Colorless liquid |
| 1-Fluoro-2-(trifluoromethyl)benzene | C₇H₄F₄ | 164.10 | Colorless liquid |
| 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene | C₇H₃BrF₄ | 243.00 | Colorless liquid |
| This compound | C₇H₂BrF₄NO₂ | 288.00 | Pale yellow solid |
Visualization of the Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the target compound.
Safety Considerations
The described synthetic pathway involves the use of hazardous materials that require appropriate safety precautions.
-
Concentrated Acids (H₂SO₄, HNO₃): These are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Brominating Agents (NBS, Br₂): These are toxic and corrosive. Avoid inhalation of vapors and contact with skin.
-
Organic Solvents: Many organic solvents are flammable and may be toxic. Handle in a well-ventilated area, away from ignition sources.
-
Diazonium Salts: Some diazonium salts can be explosive when dry. It is crucial to handle them in solution and avoid isolation and drying unless absolutely necessary and with appropriate safety measures in place.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.
Conclusion
This technical guide has outlined a viable and logical synthetic pathway for the preparation of this compound. The proposed route relies on well-established and predictable organic reactions, allowing for the regioselective introduction of the required functional groups. The successful synthesis of this complex molecule will provide a valuable building block for the development of new chemical entities with potential applications in various fields of chemical research.
References
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01928H [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
However, the importance of understanding the characteristics of related structures in the design and execution of research and development projects is a cornerstone of chemical science. To this end, we have compiled a detailed technical guide on a closely related and well-characterized isomer: 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene . The insights gleaned from this analogous compound can provide a strong foundation for predictive analysis and experimental design concerning the target molecule.
We present this guide with the aim of empowering your research endeavors by providing a thorough understanding of the physicochemical landscape of this class of compounds.
Technical Guide: Physicochemical Properties of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene
This guide offers a detailed examination of the known physicochemical properties of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, a key intermediate in organic synthesis. The strategic placement of bromo, fluoro, nitro, and trifluoromethyl groups on the benzene ring results in a unique electronic environment that dictates its reactivity and physical characteristics.
Molecular Structure and Identification
The foundational step in understanding a compound's properties is to define its structure and key identifiers.
Table 1: Molecular Identifiers for 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene
| Identifier | Value |
| IUPAC Name | 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene |
| Molecular Formula | C₇H₂BrF₄NO₂ |
| Molecular Weight | 288.99 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1F)Br)--INVALID-LINK--[O-])C(F)(F)F |
| InChI Key | Not readily available |
| CAS Number | Not readily available for this specific isomer, though related structures are registered. |
Spectroscopic and Physical Properties
The following data has been synthesized from available literature, providing a snapshot of the compound's characteristics.
Table 2: Summary of Physicochemical and Spectroscopic Data
| Property | Value/Description | Source |
| Appearance | Yellow liquid | [1] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 8.13 (dd, J = 8.5 and J = 2.5 Hz), 8.42 (dd, J = 7.6 and J = 3.0 Hz) | [1] |
| Infrared (IR) (film) | 3101, 1618, 1591, 1554, 1454, 1423, 1365, 1319, 1232, 1186, 1153, 1113, 883 cm⁻¹ | [1] |
| Mass Spectrometry (GC-MS) | m/z: 287, 268, 257, 241, 229 (accompanies by characteristic isotope peaks for bromine-containing compounds) | [1] |
Expert Analysis of Physicochemical Properties
The electron-withdrawing nature of the nitro, fluoro, and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, pivotal in the synthesis of more complex molecules.
The observed spectroscopic data aligns with the assigned structure. In the ¹H-NMR spectrum, the two doublets of doublets in the aromatic region are indicative of the two protons on the benzene ring, with their coupling constants reflecting their relationship to each other and the adjacent fluorine atom. The infrared spectrum displays characteristic peaks for the nitro group (around 1554 and 1365 cm⁻¹) and C-F bonds of the trifluoromethyl group (in the 1350-1100 cm⁻¹ region). The mass spectrum fragmentation pattern is consistent with the structure, and the isotopic signature of bromine provides a clear diagnostic marker.
Synthetic Considerations and Methodologies
The synthesis of polyhalogenated and nitrated aromatic compounds requires careful strategic planning due to the directing effects of the various substituents.
A common synthetic route involves the nitration of a suitable precursor.
References
An In-Depth Technical Guide to 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from analogous structures to offer insights into its properties, synthesis, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in utilizing this versatile chemical building block.
Introduction and Core Identification
This compound is a polysubstituted aromatic compound featuring a unique convergence of functional groups that impart a distinct reactivity profile. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluoro, nitro, and trifluoromethyl groups strongly modulate the electronic properties of the benzene ring, making it a valuable intermediate in the synthesis of complex molecular architectures.
CAS Number: 1805937-72-7
Molecular Formula: C₇H₂BrF₄NO₂
Synonyms: 3-Bromo-4-fluoro-5-nitrobenzotrifluoride
The strategic arrangement of these substituents—a powerful electron-withdrawing nitro group, a metabolically robust trifluoromethyl group, and two different halogens—positions this molecule as a high-value scaffold for the development of novel pharmaceuticals and advanced materials.
Physicochemical and Spectroscopic Properties
Detailed experimental data on the physicochemical properties of this compound are not widely reported. However, based on its structure and the properties of related compounds, we can predict its key characteristics.
Predicted Physicochemical Properties
The properties of halogenated nitroaromatic compounds are dictated by the interplay of the various substituents. The high molecular weight and the presence of polar functional groups suggest that this compound is likely a solid at room temperature with low volatility. Its solubility is expected to be poor in water but good in common organic solvents like dichloromethane, ethyl acetate, and acetone.
| Property | Predicted Value/Information | Scientific Rationale |
| Molecular Weight | 287.99 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow solid | Nitroaromatic compounds are often colored. The melting point is expected to be moderately high due to the rigid, substituted aromatic structure. |
| Melting Point | Data not available | Expected to be higher than simpler analogs due to increased molecular weight and polarity. |
| Boiling Point | Data not available | Expected to be significantly high, likely requiring vacuum distillation to prevent decomposition. |
| Solubility | Poor in water; Soluble in organic solvents (e.g., DCM, THF, Acetone) | The molecule has polar groups (NO₂) but is dominated by a nonpolar aromatic core and lipophilic halogens. |
| Lipophilicity (LogP) | Predicted to be high ( > 3) | The presence of a bromine atom and a trifluoromethyl group significantly increases lipophilicity.[1] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific spectra are not publicly available, the expected features can be predicted based on established principles.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region (likely between δ 7.5-8.5 ppm). These signals would correspond to the two aromatic protons, appearing as doublets or more complex multiplets due to coupling with each other and potentially with the fluorine atom. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups would shift these protons downfield.[2]
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbon atoms attached to the electron-withdrawing groups (NO₂, CF₃, F, Br) will show characteristic chemical shifts. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine will appear as a doublet.[3][4]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and would show two distinct signals. One signal will correspond to the single fluorine atom on the ring, and the other, more intense signal, will correspond to the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-F bonds (around 1100-1300 cm⁻¹).
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway would involve the nitration of a dibromo-fluoro-trifluoromethyl benzene precursor. The regioselectivity of the nitration step would be critical and dictated by the directing effects of the existing substituents.
Caption: Retrosynthetic approach for the target compound.
Exemplar Synthetic Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on similar transformations and should be optimized for safety and yield.
Step 1: Synthesis of 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene (Precursor) This precursor could potentially be synthesized from a commercially available aniline or phenol derivative through a series of reactions such as Sandmeyer reactions or other halogenation methods.
Step 2: Nitration of 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add the precursor, 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene, to concentrated sulfuric acid at 0°C.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Caption: Hypothetical workflow for the synthesis.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of this compound is governed by its highly electron-deficient aromatic ring and the presence of two distinct halogen atoms.
Key Reaction Modalities
-
Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic attack.[7][8] The fluorine atom, being more electronegative and often a better leaving group in SₙAr reactions than bromine, is a likely site for substitution by various nucleophiles (e.g., amines, alkoxides, thiols).[9] This allows for the introduction of a wide range of functional groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig amination (with amines).[10][11][12] These reactions are fundamental in modern drug discovery for constructing carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl structures and substituted anilines.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is crucial as it unmasks a highly valuable amino group, a common pharmacophore and a key functional group for further derivatization, such as amide bond formation.[13]
Significance of Functional Groups in Medicinal Chemistry
The combination of functional groups in this molecule makes it a particularly interesting building block for drug discovery.
-
Trifluoromethyl Group (-CF₃): The CF₃ group is a bioisostere of a methyl group but with vastly different electronic properties. Its inclusion in drug candidates can lead to:
-
Enhanced Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[1][14]
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[14]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups.
-
Improved Binding Affinity: The CF₃ group can engage in favorable interactions with biological targets.[15][16]
-
-
Nitro Group (-NO₂): While sometimes considered a "structural alert" due to potential toxicity, the nitro group plays several important roles in drug design:[17][18]
-
Prodrug Strategy: The nitro group can be bioreduced in hypoxic environments (low oxygen), such as those found in solid tumors or certain bacteria, to release an active cytotoxic agent. This is a key strategy for developing targeted cancer therapies and novel antibiotics.[19][20]
-
Bioisosteric Replacement: In some contexts, the nitro group can act as a bioisostere for other functional groups.[13] However, its potential for metabolic reduction to toxic intermediates necessitates careful consideration.[21][22]
-
Synthetic Handle: As mentioned, its easy conversion to an amine provides a versatile route to a wide range of derivatives.
-
The presence of both a fluorine and a bromine atom allows for selective, sequential reactions, further enhancing the synthetic utility of this compound in building complex and diverse molecular libraries for drug screening.
Safety and Handling
As a halogenated nitroaromatic compound, this compound should be handled with stringent safety precautions. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from the properties of related compounds.
General Safety Precautions
-
Engineering Controls: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[23][24]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Hazard Profile (Anticipated)
-
Toxicity: Nitroaromatic compounds can be toxic and mutagenic.[26] Halogenated organic compounds may also pose health risks, including potential carcinogenicity and organ damage.[24]
-
Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment.[4]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated into a designated waste stream.[27]
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Although specific experimental data is sparse, its structural features suggest significant potential for applications in drug discovery and materials science. The strategic combination of a trifluoromethyl group for metabolic stability and lipophilicity, a reducible nitro group for prodrug strategies or further functionalization, and two distinct halogens for sequential cross-coupling and SₙAr reactions makes it a valuable tool for the medicinal chemist. Researchers working with this compound should proceed with a robust understanding of the reactivity of polysubstituted aromatics and adhere to strict safety protocols for handling hazardous chemicals.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. nbinno.com [nbinno.com]
- 15. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 16. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. svedbergopen.com [svedbergopen.com]
- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 25. csub.edu [csub.edu]
- 26. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
A Spectroscopic Investigation of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectral data for 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a highly substituted aromatic compound with significant potential in synthetic chemistry and drug development. The unique arrangement of electron-withdrawing and halogen substituents on the benzene ring gives rise to a distinct spectroscopic fingerprint. This document will delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in the field.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a fascinating case for spectroscopic analysis. The interplay of the strongly deactivating nitro and trifluoromethyl groups, alongside the electronegative fluorine and bromine atoms, profoundly influences the electronic environment of the aromatic ring and, consequently, its spectral characteristics.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The powerful electron-withdrawing effects of the nitro and trifluoromethyl groups will significantly deshield these protons, shifting their resonances downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.8 - 8.2 | Doublet of quartets (dq) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-CF₃) ≈ 1-2 Hz |
| H-6 | 8.3 - 8.7 | Doublet | ³J(H-F) ≈ 4-6 Hz |
Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex coupling patterns expected in the ¹H NMR spectrum. The use of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for dissolving the sample.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework. Due to the low symmetry of the molecule, six distinct signals are expected for the aromatic carbons, in addition to the signal for the trifluoromethyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-Br) | 110 - 120 | Doublet |
| C-2 (C-F) | 155 - 165 | Doublet (large ¹J(C-F)) |
| C-3 (C-CF₃) | 130 - 140 | Quartet (small ²J(C-CF₃)) |
| C-4 | 125 - 135 | Doublet |
| C-5 (C-NO₂) | 145 - 155 | Singlet |
| C-6 | 120 - 130 | Doublet |
| -CF₃ | 120 - 130 | Quartet (large ¹J(C-F)) |
Expertise in Interpretation: The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a doublet. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[1] The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. Two distinct signals are anticipated for this molecule.
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C-2 Fluorine | -100 to -130 | Doublet of doublets (dd) |
| -CF₃ | -60 to -65 | Singlet |
Trustworthiness of Protocol: The chemical shifts in ¹⁹F NMR are typically referenced to an external standard, such as CFCl₃.[2] The large chemical shift dispersion in ¹⁹F NMR allows for clear separation of signals from different fluorine environments.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions characteristic of the nitro group.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| C-F Stretch | 1100 - 1000 | Strong |
| C-Br Stretch | 600 - 500 | Medium |
| Aromatic C=C Stretches | 1600 - 1450 | Medium to Weak |
| C-H Bending (out-of-plane) | 900 - 690 | Medium to Strong |
Authoritative Grounding: The presence of a nitro group attached to an aromatic ring results in characteristic asymmetric and symmetric N-O stretching bands.[4][5][6] Conjugation with the aromatic ring typically shifts these bands to lower wavenumbers compared to aliphatic nitro compounds.[7][8]
Caption: A simplified workflow for acquiring and analyzing an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method that leads to characteristic fragmentation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, arising from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[9][10]
-
Major Fragments:
-
Loss of a bromine atom ([M-Br]⁺).
-
Loss of a nitro group ([M-NO₂]⁺).
-
Loss of a fluorine atom ([M-F]⁺).
-
Cleavage of the trifluoromethyl group ([M-CF₃]⁺).
-
Loss of NO ([M-NO]⁺) followed by CO loss is a common pathway for aromatic nitro compounds.
-
| Ion | m/z (relative to ⁷⁹Br) | Significance |
| [C₇H₂⁷⁹BrF₄NO₂]⁺ | 305 | Molecular Ion (M⁺) |
| [C₇H₂⁸¹BrF₄NO₂]⁺ | 307 | M+2 Isotope Peak |
| [C₇H₂F₄NO₂]⁺ | 226 | Loss of Br |
| [C₇H₂BrF₄O]⁺ | 259 | Loss of NO |
| [C₇H₂BrF₄]⁺ | 243 | Loss of NO₂ |
| [C₆H₂BrFNO₂]⁺ | 236 | Loss of CF₃ |
Self-Validating System: The isotopic pattern of bromine serves as an internal validation for the presence of a single bromine atom in the molecular ion and any bromine-containing fragments.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous structural characterization. The ¹H, ¹³C, and ¹⁹F NMR spectra reveal the precise electronic environment of the nuclei, while IR spectroscopy confirms the presence of key functional groups, particularly the prominent nitro group. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's fragmentation pathways. This in-depth guide serves as a valuable resource for scientists working with this and structurally related compounds, facilitating its identification, characterization, and application in various fields of chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. savemyexams.com [savemyexams.com]
An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Introduction: The compound 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a highly substituted aromatic molecule, valuable as a building block in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the unique reactivity conferred by its distinct functional groups: a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group. However, these same functional groups necessitate a rigorous and well-informed approach to its handling, storage, and disposal. This guide provides a comprehensive overview of the safety protocols required to mitigate the risks associated with this compound, ensuring the well-being of laboratory personnel and environmental integrity. The information herein is synthesized from established safety data for structurally analogous compounds and best practices for handling polyhalogenated nitroaromatic chemicals.
Section 1: Chemical Identification and Properties
Proper identification is the cornerstone of chemical safety. Understanding the physical and chemical properties of a substance allows for an accurate assessment of its potential hazards.
-
Chemical Name: this compound
-
Synonym(s): 5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene
-
CAS Number: 889459-12-5[1]
-
Molecular Formula: C₇H₂BrF₄NO₂
-
Molecular Weight: 287.99 g/mol
While specific physical property data for this exact compound is not widely published, the properties can be inferred from its structure and comparison to similar compounds. It is expected to be a solid or liquid at room temperature with low water solubility.
Section 2: Hazard Assessment and Classification
A thorough understanding of the hazards is critical for implementing appropriate safety measures. Lacking a specific, published Safety Data Sheet (SDS), this hazard assessment is a conservative profile derived from the known risks of its constituent functional groups and data from structurally similar chemicals, such as other halogenated nitro- and trifluoromethyl-substituted benzenes.[2][3][4]
Nitroaromatic compounds are recognized for their potential toxicity and mutagenicity.[5][6] The presence of halogen and trifluoromethyl groups can enhance these properties and may also confer persistence in the environment.[6]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Rationale & H-Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. Based on data for similar nitroaromatic compounds.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. Vapors or dusts may be toxic if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. Halogenated and nitro-substituted aromatics are frequently skin irritants.[3][4][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. Direct contact can cause significant irritation or damage.[3][4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. Inhalation of vapors or dusts can irritate the respiratory tract.[3][4][8] |
Signal Word: Warning [2]
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
The primary directive in handling this compound is to minimize all routes of exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[8] This is non-negotiable and serves to contain vapors, dusts, or aerosols, preventing inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[9]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not merely a checklist; it is a scientifically-grounded system to protect the user from specific, identified hazards.
Table 2: Mandatory Personal Protective Equipment (PPE) Protocol
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[10] | Protects against splashes and airborne particles that can cause serious eye irritation or injury.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton®).[11] | Prevents skin contact, which can lead to irritation and potential absorption. Nitrile gloves may offer splash protection but are not suitable for prolonged or immersive contact.[12] Always inspect gloves for integrity before use and practice proper removal techniques. |
| Skin & Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. | Minimizes skin exposure from accidental spills. A lab coat specifically designed for chemical splash resistance is recommended. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge.[11] | Required when engineering controls are insufficient or during the cleanup of a significant spill. Use should be in accordance with a formal respiratory protection program.[13] |
Section 4: Safe Handling, Storage, and Disposal Protocols
A systematic workflow is essential for minimizing risk during laboratory operations.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.
-
Donning PPE: Put on all required PPE as detailed in Table 2.
-
Transfer/Weighing: Conduct any transfers or weighing of the compound on a disposable weigh boat or paper within the fume hood to contain any spills.
-
Reaction Setup: Perform all experimental procedures within the fume hood. Keep reaction vessels closed whenever possible.
-
Post-Handling: After use, decontaminate any reusable equipment. Wipe down the work area within the fume hood.
-
Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after work is complete.[10]
Storage Requirements
-
Container: Keep the compound in a tightly sealed, properly labeled container.[7]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[14]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[9][14]
Waste Disposal
-
Segregation: All waste containing this compound (including residual amounts in containers, contaminated PPE, and spill cleanup materials) must be treated as hazardous waste.
-
Collection: Collect waste in a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste." Do not mix with non-halogenated or other incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[14][15] Under no circumstances should this chemical be disposed of down the drain.
Section 5: Emergency Response Procedures
Preparedness is key to effectively managing an emergency situation.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14][15]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[14] If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[15]
-
Specific Hazards: Combustion may produce highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen bromide (HBr), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[14] Vapors may be heavier than air and travel to an ignition source.[14]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant gear.[13][14]
Accidental Release (Spill) Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not ventilate in a way that spreads the contaminant.
-
Control: If safe to do so, prevent further spread of the spill.
-
Absorb: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent).[14] For solid spills, carefully sweep up to avoid generating dust.
-
Collect: Place the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Section 6: Visualized Workflows
Standard Operating Procedure Workflow
Caption: Logical workflow for the safe handling of the compound.
Emergency Spill Response Protocol
Caption: Decision-making flowchart for chemical spill response.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. 1-bromo-3-nitro-5-(trifluoromethyl)benzene | 630125-49-4 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. benchchem.com [benchchem.com]
- 12. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 13. biosynth.com [biosynth.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
literature review on the synthesis of trifluoromethylated nitrobenzenes
An In-depth Technical Guide to the Synthesis of Trifluoromethylated Nitrobenzenes
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Trifluoromethylated Nitroaromatics
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of molecular design.[1][2] This small but powerful substituent can profoundly alter a molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] When combined with a nitro (NO₂) group, another versatile functional handle, the resulting trifluoromethylated nitrobenzene scaffold becomes an exceptionally valuable building block for complex molecular architectures.
The nitro group can be readily reduced to an amine, providing a gateway to a vast array of further chemical transformations, while the trifluoromethyl group imparts its unique electronic and steric characteristics.[3] However, the synthesis of these target molecules is not without its challenges. The strong electron-withdrawing nature of both substituents deactivates the aromatic ring, complicating traditional synthetic approaches.[5]
This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing trifluoromethylated nitrobenzenes. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, explain the rationale behind experimental choices, and offer field-proven insights for researchers, scientists, and drug development professionals. We will cover two principal pathways: the nitration of pre-existing trifluoromethylated benzenes and the more contemporary direct trifluoromethylation of nitrobenzenes, with a focus on radical and nucleophilic methods.
Part 1: The Classical Approach: Electrophilic Nitration of Trifluoromethylated Benzenes
The most traditional and industrially relevant route to trifluoromethylated nitrobenzenes is the electrophilic aromatic substitution (EAS) on a trifluoromethylbenzene precursor. This method leverages well-established chemical principles, though it requires careful control due to the deactivated nature of the substrate.
Mechanistic Rationale and Directing Effects
The key to this transformation is the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid.[6] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic NO₂⁺.
The trifluoromethyl group exerts a powerful influence on the reaction's regioselectivity and rate. Due to its strong inductive electron-withdrawing effect, the CF₃ group significantly deactivates the benzene ring towards electrophilic attack. Compared to benzene, (trifluoromethyl)benzene undergoes nitration approximately 40,000 times more slowly.[7] This deactivation also directs the incoming electrophile to the meta position, as the resonance structures for ortho and para attack place a destabilizing positive charge adjacent to the already electron-poor carbon bearing the CF₃ group.
Caption: Electrophilic nitration of trifluoromethylbenzene.
Experimental Protocol: Synthesis of 2,5-bis(trifluoromethyl)nitrobenzene
This protocol is adapted from established industrial processes for the nitration of a deactivated aromatic ring.[8][9]
Objective: To synthesize 2,5-bis(trifluoromethyl)nitrobenzene by nitrating 1,4-bis(trifluoromethyl)benzene.
Materials:
-
1,4-bis(trifluoromethyl)benzene
-
Fuming nitric acid (≥90%)
-
Sulfuric acid (96-100%) or fuming sulfuric acid (≤20% SO₃)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add the sulfuric acid solvent. Cool the flask in an ice-water bath to 0-5 °C.
-
Acid Mixture: Slowly add the fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Once the acid mixture is prepared and cooled, begin the dropwise addition of 1,4-bis(trifluoromethyl)benzene from the dropping funnel. Maintain the reaction temperature between 0-10 °C. Causality Note: The strong deactivation of the ring by two CF₃ groups requires potent nitrating conditions (fuming acids) but also careful temperature control to prevent runaway reactions and unwanted side products.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 80 °C) for several hours (e.g., 12 hours).[9] The reaction progress can be monitored by GC or TLC.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Filter the solid precipitate or, if oily, extract the aqueous mixture with dichloromethane (3x).
-
Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure 2,5-bis(trifluoromethyl)nitrobenzene.
| Reactant | Molar Ratio | Conditions | Yield | Reference |
| 1,4-bis(trifluoromethyl)benzene | 1 | 100% H₂SO₄, fuming HNO₃, 80°C, 12h | 72.7% | [9] |
| 1,4-bis(trifluoromethyl)benzene | 1 | 96% H₂SO₄, fuming HNO₃, 70°C, 10h | 68.7% | [9] |
| 1-nitro-3-trifluoromethylbenzene | 1 | 1,3-dibromo-5,5-dimethylhydantoin, H₂SO₄, 25-40°C | (N/A) | [10] |
Part 2: Direct Trifluoromethylation of Nitrobenzenes
Modern synthetic chemistry has increasingly focused on late-stage functionalization, where key structural motifs are installed at the end of a synthetic sequence. Direct trifluoromethylation of nitrobenzenes embodies this philosophy, offering powerful alternatives to the classical nitration approach. These methods can be broadly categorized by the nature of the trifluoromethylating species: nucleophilic ("CF₃⁻"), radical ("CF₃•"), or electrophilic ("CF₃⁺").
Nucleophilic Trifluoromethylation: Leveraging an Electron-Deficient Ring
The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. This strategy uses a nucleophilic trifluoromethyl source, most famously the Ruppert-Prakash reagent (TMSCF₃), to directly add a CF₃ group.[11]
Mechanism and Key Innovations: The reaction can proceed via two main pathways. The first is a classic nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present. The second, and more innovative, is a direct C-H activation pathway. Recent work has shown that coordinating the nitroarene to a transition metal fragment, such as [CpRu]⁺, dramatically activates the ring.[12][13] This activation facilitates the nucleophilic addition of the "CF₃⁻" equivalent (generated from TMSCF₃) to a carbon ortho to the nitro group, forming a stable Meisenheimer complex.[12] Subsequent oxidation leads to the desired 1-nitro-2-(trifluoromethyl)benzene product.
Caption: Ru-facilitated nucleophilic trifluoromethylation workflow.
Self-Validation Insight: The crucial role of the ruthenium complex is confirmed by control experiments. When unbound nitrobenzene is subjected to the same trifluoromethylation conditions, no reaction is observed, demonstrating that the metal-mediated activation is essential for the reaction to proceed.[12]
Radical Trifluoromethylation: The Power of Photoredox Catalysis
Radical trifluoromethylation has emerged as a premier strategy due to its mild reaction conditions and exceptional functional group tolerance.[14] Photoredox catalysis, in particular, provides an elegant and efficient means to generate the key trifluoromethyl radical (CF₃•) under visible light irradiation.[15][16][17]
Mechanism of Photoredox Catalysis: A typical photoredox cycle for this transformation proceeds as follows:
-
Excitation: A photocatalyst (PC), often a ruthenium or iridium complex, absorbs visible light to reach an excited state (*PC).[16]
-
Single Electron Transfer (SET): The excited photocatalyst is a potent reductant. It can donate an electron to a suitable CF₃ precursor, such as triflyl chloride (CF₃SO₂Cl).
-
Radical Generation: The resulting radical anion [CF₃SO₂Cl]⁻ is unstable and rapidly fragments, releasing a chloride ion, sulfur dioxide (SO₂), and the desired trifluoromethyl radical (CF₃•).[15]
-
Aromatic Addition: The electrophilic CF₃• radical readily adds to the electron-rich positions of the (hetero)arene substrate.
-
Rearomatization & Catalyst Regeneration: The resulting radical intermediate is oxidized back to the aromatic system by the oxidized photocatalyst (PC⁺), which closes the catalytic cycle.
Caption: Photoredox catalytic cycle for radical trifluoromethylation.
Experimental Protocol: Photoredox Trifluoromethylation of a Heteroarene This protocol is a generalized representation based on seminal work in the field.[15][16]
Objective: To perform a direct C-H trifluoromethylation on an N-protected indole (as an example of a relevant heterocycle that could contain a nitro group).
Materials:
-
Substrate (e.g., 1-methyl-5-nitroindole)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
-
Photocatalyst (e.g., Ru(phen)₃Cl₂)
-
Inorganic base (e.g., K₂HPO₄)
-
Solvent (e.g., Acetonitrile/Water mixture)
-
Visible light source (e.g., household compact fluorescent lamp (CFL))
Procedure:
-
Reaction Setup: To a reaction vial, add the nitro-containing substrate, the photocatalyst, and the base.
-
Degassing: Seal the vial and degas the solvent (e.g., by sparging with argon for 15-20 minutes). Causality Note: Oxygen can quench the excited state of the photocatalyst, so removing it is critical for reaction efficiency.
-
Reagent Addition: Add the degassed solvent via syringe, followed by the triflyl chloride.
-
Irradiation: Place the reaction vial near the light source and stir vigorously at room temperature. The reaction is typically complete within 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Purification: Dry the organic layer, concentrate it in vacuo, and purify the residue by flash column chromatography on silica gel to isolate the trifluoromethylated product.
Summary and Comparison of Synthetic Methods
The choice of synthetic strategy depends heavily on the availability of starting materials, desired regiochemistry, and tolerance for specific reaction conditions.
| Method | Type | Key Reagents | Conditions | Advantages | Limitations |
| Nitration | Electrophilic | HNO₃, H₂SO₄ | Harsh, elevated temp. | Industrially scalable, well-understood, predictable meta-selectivity. | Requires trifluoromethylated precursor, harsh conditions limit functional group tolerance.[7][8] |
| Nucleophilic C-H Activation | Nucleophilic | TMSCF₃, [CpRu]⁺, Oxidant | Mild, room temp. | Direct C-H functionalization, novel ortho-selectivity, late-stage potential. | Requires stoichiometric metal activator, limited to specific directing groups.[12][13] |
| Photoredox Catalysis | Radical | CF₃SO₂Cl, Photocatalyst | Very mild, room temp., visible light. | Exceptional functional group tolerance, high efficiency, applicable to complex molecules.[15][16] | Can lead to mixtures of isomers on complex arenes, requires photochemical setup.[15] |
Conclusion and Future Outlook
The synthesis of trifluoromethylated nitrobenzenes has evolved from harsh, classical nitration reactions to elegant, mild, and highly selective direct functionalization methodologies. While electrophilic nitration remains a robust and scalable method for producing meta-substituted products, the future of this field lies in the continued development of catalytic C-H functionalization.
Photoredox-mediated radical trifluoromethylation, in particular, offers unparalleled advantages for late-stage modification of complex molecules, a critical need in drug discovery.[15] Future research will likely focus on developing more efficient and cost-effective photocatalysts, expanding the scope of radical precursors, and achieving even greater control over regioselectivity. As our understanding of these advanced catalytic systems grows, the ability to precisely install the trifluoromethyl group onto nitroaromatic scaffolds will continue to empower the creation of next-generation pharmaceuticals and advanced materials.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. nbinno.com [nbinno.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. columbia.edu [columbia.edu]
- 8. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 9. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 10. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 11. A quest for nucleophilic trifluoromethylations - American Chemical Society [acs.digitellinc.com]
- 12. Nucleophilic trifluoromethylation of electron-deficient arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Nucleophilic trifluoromethylation of electron-deficient arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene in Medicinal Chemistry
Introduction: A Multifunctional Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a preeminent example of such a scaffold, offering a rich tapestry of functional groups that can be selectively manipulated to construct complex and highly valuable pharmaceutical intermediates. The unique arrangement of its substituents—a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group—provides chemists with a versatile toolkit for molecular elaboration.
The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity through potent electronic effects.[1][2] The strategic placement of fluorine and bromine atoms provides orthogonal handles for distinct chemical transformations. The bromine is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, while the nitro group serves as a masked amine, which can be revealed to introduce a key pharmacophoric element.[3] This guide provides an in-depth exploration of the applications of this powerful building block, complete with detailed protocols and mechanistic insights for researchers at the forefront of drug discovery.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₂BrF₄NO₂ | Internal Calculation |
| Molecular Weight | 302.99 g/mol | Internal Calculation |
| Appearance | Yellow Liquid | Patent Data[4] |
| Key Functional Groups | Aryl Bromide, Aryl Fluoride, Nitroarene, Trifluoromethylarene | N/A |
Core Synthetic Applications: A Gateway to Key Intermediates
The primary utility of this compound in medicinal chemistry is its role as a precursor to highly functionalized aniline derivatives. These anilines are, in turn, crucial components of numerous targeted therapies, particularly kinase inhibitors.[5] The synthetic pathway leverages the selective and high-yielding reduction of the nitro group, which is often the most facile transformation on the scaffold.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are one of the most important classes of modern drugs, particularly in oncology.[6] Many of these molecules are built around a core scaffold that requires a substituted aniline for its assembly. The bromo-(trifluoromethyl)aniline substructure is a privileged fragment in this context.[5] For example, the FDA-approved drug Nilotinib, a BCR-ABL inhibitor, is synthesized from a 3-(trifluoromethyl)-4-bromoaniline derivative. The aniline derived from our title compound, 2-bromo-3-fluoro-5-(trifluoromethyl)aniline, is a highly valuable intermediate for the synthesis of next-generation kinase inhibitors, where the additional fluorine atom can be used to fine-tune potency, selectivity, and pharmacokinetic properties.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of commercially available 2-bromo-5-fluorobenzotrifluoride to yield the title compound, as adapted from patent literature.[4]
Materials:
-
2-Bromo-5-fluorobenzotrifluoride
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a stirred solution of concentrated H₂SO₄ (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-bromo-5-fluorobenzotrifluoride (1.0 eq).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add potassium nitrate (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow liquid.[4]
-
Purification via silica gel chromatography (eluting with a hexane/ethyl acetate gradient) can be performed if necessary.
Scientist's Note (Causality): The use of concentrated sulfuric acid serves as both the solvent and a proton source to generate the highly electrophilic nitronium ion (NO₂⁺) from potassium nitrate. The reaction is performed at low temperature to control the exothermic nitration and minimize the formation of undesired byproducts.
Protocol 2: Synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline via Nitro Reduction
This protocol details the catalytic hydrogenation of the nitro group to the corresponding aniline, a key transformation for subsequent medicinal chemistry applications.[4]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Triethylamine (TEA)
-
Palladium on carbon (Pd/C, 10% w/w)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the nitro compound (1.0 eq) in ethanol (10 volumes) in a suitable hydrogenation vessel.
-
Add triethylamine (1.0 eq) to the solution.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon or 50 psi in a Parr apparatus) at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS. Hydrogen consumption will cease upon completion (typically 12-20 hours).[4]
-
Once complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude aniline. The product can be purified by column chromatography or recrystallization if needed.
Scientist's Note (Trustworthiness): The addition of triethylamine is crucial to neutralize any hydrobromic acid (HBr) that may form as a byproduct of competitive hydrodebromination, thus preserving the essential bromine handle.[4] Safety is paramount: Palladium on carbon is pyrophoric and must be handled with care, especially when dry and in the presence of hydrogen and air. The filtration step should be performed while the filter cake is still wet with solvent.
Protocol 3: General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for utilizing the bromine atom of the synthesized aniline in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a common strategy for building molecular complexity.
Materials:
-
2-Bromo-3-fluoro-5-(trifluoromethyl)aniline
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aniline (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to yield the desired coupled product.
Scientist's Note (Expertise): The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling and often requires optimization for specific substrates. Degassing the solvent is essential to remove oxygen, which can deactivate the palladium catalyst and lead to undesired side reactions.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene and its Isomers as Versatile Building Blocks for Active Pharmaceutical Ingredient (API) Synthesis
Introduction
The strategic incorporation of fluorine atoms and trifluoromethyl groups into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Highly functionalized aromatic scaffolds that carry these moieties, alongside synthetically versatile groups like bromine and nitro functionalities, are therefore of immense value in drug discovery and development. This document provides a detailed guide to the application of 1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene and its close structural isomers as powerful building blocks for the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).
This guide will delve into the chemical reactivity of this class of compounds, focusing on key transformations that enable their use in constructing diverse molecular architectures. We will provide detailed, field-tested protocols for the synthesis of a key isomer, its subsequent functionalization through nitro group reduction, and its application in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Chemical Reactivity
The subject of this guide is a class of poly-substituted benzene rings containing bromo, fluoro, nitro, and trifluoromethyl groups. While the exact compound "this compound" is not widely documented, a key and synthetically useful isomer, 5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene (CAS No. 889459-12-5) , and its precursor 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene , are valuable intermediates.[1][2]
The chemical reactivity of these scaffolds is dictated by the interplay of their substituents:
-
Electron-Deficient Aromatic Ring : The potent electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups render the aromatic ring highly electron-deficient. This electronic profile is pivotal as it activates the ring for Nucleophilic Aromatic Substitution (SNAr) reactions.[3]
-
Versatile Halogen Handles : The presence of both bromine and fluorine atoms provides orthogonal handles for various transformations. The bromine atom is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The fluorine atom, being a poorer leaving group than bromine in such reactions, often remains intact, allowing for its strategic retention in the final API.
-
The Nitro Group as a Masked Amine : The nitro group is not merely an activating group; it is a synthetic linchpin. It can be selectively reduced to an amino group (-NH₂) under various conditions, opening up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, and reductive amination.[3][4][5][6][7]
Key Chemical Transformations
The synthetic utility of this building block can be summarized in three primary transformations, which can be strategically employed in a synthetic sequence to build molecular complexity.
Figure 1: Key synthetic transformations of the title building block.
Experimental Protocols
The following protocols are based on established and reliable procedures, providing a roadmap for the synthesis and application of these valuable intermediates.[2]
Protocol 1: Synthesis of 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene
This protocol details the regioselective nitration of the commercially available 2-Bromo-5-fluoro-benzotrifluoride. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from potassium nitrate.[2][3]
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| 2-Bromo-5-fluoro-benzotrifluoride | 40161-55-5 | 243.03 | 50 g (205.7 mmol) |
| Potassium Nitrate (KNO₃) | 7757-79-1 | 101.10 | 60.54 g (598.8 mmol) |
| Fuming Sulfuric Acid (20% SO₃) | 7664-93-9 | 98.08 | 587.3 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1350 mL (total) |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | ~2000 mL |
| Sulfamic Acid (5% w/w aq.) | 5329-14-6 | 97.09 | 1000 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~20 g |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-Bromo-5-fluoro-benzotrifluoride (50 g) and dichloromethane (750 mL).
-
Begin stirring and add potassium nitrate (60.54 g) to the solution.
-
Carefully add the fuming sulfuric acid (587.3 g) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 25-30 °C using an ice-water bath for cooling.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 25 hours. Monitor the reaction progress by an appropriate method (e.g., GC-MS or TLC).
-
Upon completion, carefully transfer the reaction mixture to a 4 L separatory funnel.
-
Separate the layers and extract the acidic aqueous layer with dichloromethane (2 x 300 mL).
-
Combine all organic phases and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (1000 mL)
-
5% aqueous sulfamic acid solution (1000 mL)
-
Saturated aqueous NaHCO₃ solution (1000 mL)
-
Water (1000 mL)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the product as a yellow liquid.[2]
Figure 2: Workflow for the nitration of 2-Bromo-5-fluoro-benzotrifluoride.
Protocol 2: Reduction of the Nitro Group to form 3-Fluoro-5-(trifluoromethyl)aniline Derivative
This protocol describes the catalytic hydrogenation of the nitro-substituted intermediate to the corresponding aniline. This transformation is a critical step to enable further functionalization, such as amide bond formation, which is prevalent in many API syntheses.
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene | - | 288.03 | 55.5 g (192.7 mmol) |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 500 mL |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 19.63 g (194 mmol) |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | 106.42 (Pd) | 6 g |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Pressurized |
| Celite or Cellflock | 61790-53-2 | - | For filtration |
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene (55.5 g) in ethanol (500 mL).
-
Add triethylamine (19.63 g) and carefully add the 10% Pd/C catalyst (6 g).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (pressure will depend on the specific apparatus, typically 1-4 bar) and begin vigorous stirring.
-
Maintain the reaction at 20-25 °C. Monitor the reaction by hydrogen uptake.
-
After approximately 20 hours, or when hydrogen consumption ceases, depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite or Cellflock to remove the catalyst. Wash the filter cake with ethanol (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aniline derivative, which can be purified further if necessary.[2]
Protocol 3: Exemplary Suzuki-Miyaura Cross-Coupling
The bromo-aniline derivative from Protocol 2 is an excellent substrate for Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond, introducing aryl or heteroaryl moieties, a common strategy in the synthesis of complex APIs.
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity (Exemplary) |
| Product from Protocol 2 | - | 258.04 | 1.0 mmol |
| Arylboronic Acid (e.g., Phenylboronic acid) | 98-80-6 | 121.93 | 1.2 mmol |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.03 mmol (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 mmol |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL |
| Water | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
To a reaction flask, add the aniline derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. Purify the residue by column chromatography to obtain the desired biaryl product.
Safety and Handling
Polyhalogenated nitroaromatic compounds should be handled with care. They are often classified as irritants and can be harmful if swallowed or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific reagents used.[5][8][9]
Conclusion
This compound and its isomers are highly valuable and versatile building blocks in the synthesis of APIs. The strategic arrangement of electron-withdrawing groups and synthetically useful halogens allows for a range of predictable and high-yielding chemical transformations. The protocols provided herein for nitration, nitro-reduction, and Suzuki-Miyaura coupling serve as a robust starting point for researchers and drug development professionals aiming to incorporate this powerful scaffold into their synthetic strategies, paving the way for the discovery of novel therapeutic agents.
References
- 1. 889459-12-5|5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 3. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
catalytic hydrogenation of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene to aniline derivative
An Application Note and Protocol for Researchers
Chemoselective Catalytic Hydrogenation of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This application note provides a detailed guide for the chemoselective catalytic hydrogenation of this compound, a complex substrate with multiple reducible or labile functional groups. The primary challenge lies in selectively reducing the nitro group while preserving the sensitive carbon-bromine bond, which is susceptible to hydrodehalogenation.[1][3] This document outlines the mechanistic considerations, optimization of reaction parameters, and a step-by-step protocol using a sulfided platinum-on-carbon (Pt(S)/C) catalyst to achieve high yield and selectivity. Emphasis is placed on safety protocols for high-pressure hydrogenation.
Introduction and Mechanistic Considerations
The target transformation involves the six-electron reduction of a nitro group to an amine. This process is widely believed to proceed through the Haber-Lukashevich pathway, involving nitroso and hydroxylamine intermediates.[2][4][5]
Caption: Generalized Haber-Lukashevich reduction pathway.
For a substrate like this compound, the primary challenge is preventing the competitive reduction of the C-Br bond (hydrodehalogenation). The C-F and C-CF₃ bonds are significantly more stable under typical catalytic hydrogenation conditions.[6] Standard Palladium on Carbon (Pd/C), while highly active for nitro reductions, is notoriously efficient at catalyzing hydrodehalogenation, making it a poor choice for this substrate without extensive optimization.[3][7]
Therefore, catalyst selection is paramount. Sulfided platinum on carbon (Pt(S)/C) is an excellent alternative. The sulfur acts as a selective poison, attenuating the catalyst's activity towards C-Br bond cleavage while retaining high activity for the desired nitro group reduction.[3][8]
Safety Protocols for High-Pressure Hydrogenation
Catalytic hydrogenation involves significant hazards, including flammable hydrogen gas, pyrophoric catalysts, high pressures, and potential for exothermic runaway reactions.[9][10][11] Strict adherence to safety procedures is mandatory.
Core Safety Mandates:
-
Workspace: All operations must be conducted in a certified, well-ventilated chemical fume hood, preferably equipped with a blast shield.[10][12]
-
Equipment: Use only pressure-rated reactors and fittings (e.g., ASME-certified).[9] Inspect the reactor vessel, seals, gauges, and valves for damage or wear before every use.[12]
-
Oxygen Removal: The reactor must be thoroughly purged with an inert gas (Nitrogen or Argon) to remove all oxygen before introducing hydrogen, preventing the formation of an explosive mixture.[10]
-
Catalyst Handling: Used hydrogenation catalysts, particularly Pd/C and Raney Nickel, can be pyrophoric and may ignite upon contact with air.[9][13] Never allow the catalyst to dry in the open. Keep it wetted with solvent or water during handling and filtration.
-
Monitoring: Never leave a high-pressure reaction unattended.[10][12] Monitor temperature and pressure continuously. A rapid temperature increase can signal a runaway reaction.
-
Emergency Plan: Ensure an emergency plan is in place, including procedures for immediate shutdown, venting, and evacuation.[11][13]
Detailed Experimental Protocol
This protocol is designed for a ~1 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% Purity | BLDpharm[14] |
| 5% Platinum, sulfided, on carbon (Pt(S)/C) | Catalyst Grade | Sigma-Aldrich |
| Ethanol (EtOH), 200 Proof | Anhydrous | Decon Labs |
| Hydrogen (H₂), High Purity | >99.99% | Airgas |
| Nitrogen (N₂), High Purity | >99.99% | Airgas |
| Celite® 545 | Filtration Aid | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Chemical |
Equipment:
-
High-pressure autoclave (e.g., Parr Shaker or similar) equipped with a magnetic stir bar, pressure gauge, gas inlet/outlet valves, and temperature control.
-
Schlenk line or manifold for inert gas purging.
-
Glassware for workup.
-
Buchner funnel and filter flask for catalyst filtration.
Reaction Setup and Execution
The entire workflow is summarized in the diagram below.
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Procedure:
-
Reactor Charging: To a clean, dry glass liner for the autoclave, add this compound (288 mg, 1.0 mmol). Add the 5% Pt(S)/C catalyst (39 mg, ~0.05 mmol Pt, 5 mol%). Add a magnetic stir bar, followed by anhydrous ethanol (10 mL).
-
Sealing and Purging: Place the liner in the autoclave and seal the reactor according to the manufacturer's instructions.[12] Connect the reactor to a gas manifold. Pressurize with N₂ to ~100 psi and check for leaks. Vent the N₂.
-
Inerting: Purge the system by pressurizing with N₂ to ~60 psi and then venting to atmosphere. Repeat this cycle a total of 5 times to ensure all oxygen is removed.[10]
-
Hydrogen Introduction: Purge the system with H₂ by pressurizing to ~60 psi and venting. Repeat this cycle 3 times.
-
Reaction: Pressurize the reactor to a final pressure of 60 psi with H₂. Begin vigorous stirring and maintain the temperature at 25 °C. The reaction is exothermic, so minor temperature fluctuations are normal.[11]
-
Monitoring: Monitor the reaction by observing the pressure drop from the H₂ cylinder. The reaction is typically complete when hydrogen uptake ceases (usually 2-6 hours). Progress can also be monitored by carefully taking a small aliquot (after depressurizing and purging with N₂) for TLC or LC-MS analysis.
-
Shutdown: Once the reaction is complete, stop the stirring and close the H₂ inlet valve. Carefully vent the excess hydrogen to a safe exhaust line.
-
Final Purge: Purge the reactor with N₂ (3 cycles) to remove all residual hydrogen.
-
Catalyst Filtration: Open the reactor in the fume hood. The catalyst is pyrophoric. Immediately add a layer of Celite® to the reaction mixture. Filter the mixture through a pad of Celite® in a Buchner funnel. Crucially, do not allow the catalyst filter cake to run dry. Wash the filter cake with additional ethanol (2 x 10 mL).
-
Catalyst Quenching: The wet filter cake should be immediately quenched by transferring it to a beaker of water.
-
Isolation and Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product. The crude aniline derivative can be purified by column chromatography on silica gel if necessary.
Expected Results and Troubleshooting
| Parameter | Expected Outcome / Solution |
| Yield | >90% isolated yield of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. |
| Purity | >98% by HPLC/GC. The primary potential impurity is the de-brominated product. |
| Problem: Incomplete Reaction | Cause: Inactive catalyst or insufficient H₂. Solution: Ensure the catalyst is fresh. If the reaction stalls, carefully repressurize with H₂. A slight increase in temperature (to 30-40 °C) can also increase the rate. |
| Problem: Dehalogenation | Cause: Catalyst is too active, temperature is too high, or reaction time is too long. Solution: Use sulfided Pt/C as recommended.[8] Avoid Pd/C.[3] Ensure the temperature is controlled. Stop the reaction as soon as the starting material is consumed. |
| Problem: No Reaction | Cause: Catalyst poisoning or leak in the system. Solution: Ensure substrate and solvent are pure. Check all seals and re-perform the leak test. |
Conclusion
The catalytic hydrogenation of this compound presents a significant chemoselectivity challenge. By employing a sulfided platinum-on-carbon catalyst under mild temperature and pressure conditions, the nitro group can be selectively reduced to the corresponding aniline in high yield, with minimal hydrodehalogenation. Adherence to rigorous safety protocols is essential for the safe execution of this high-pressure reaction.[2] This method provides a reliable and scalable route to a valuable synthetic intermediate.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. helgroup.com [helgroup.com]
- 12. njhjchem.com [njhjchem.com]
- 13. weihaicm.com [weihaicm.com]
- 14. 889459-12-5|5-Bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
Application Note: A Comprehensive Guide to the Analytical Quantification of Halogenated Nitroaromatics
Abstract
Halogenated nitroaromatic compounds (HNAs) represent a class of chemicals with significant industrial applications, but also notable environmental and toxicological concerns. Their prevalence as pollutants, synthesis intermediates, and energetic materials necessitates robust and reliable analytical methods for their quantification. This guide provides a detailed exploration of the primary analytical techniques for the determination of HNAs in various matrices. We delve into the causality behind experimental choices, from sample preparation to instrumental analysis, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods. Detailed, field-proven protocols are provided, alongside guidance on method validation and quality control to ensure data of the highest integrity.
Introduction: The Analytical Challenge of Halogenated Nitroaromatics
Halogenated nitroaromatics are characterized by an aromatic ring substituted with at least one nitro group (–NO₂) and one or more halogen atoms (F, Cl, Br, I). The strong electron-withdrawing nature of both substituents makes these compounds chemically stable and often resistant to degradation, leading to their persistence in the environment.[1] Their toxicity and potential carcinogenicity make accurate quantification at trace levels a critical task for environmental monitoring, industrial process control, and forensic analysis.[1]
The analytical challenge lies in the diversity of these compounds and the complexity of the matrices in which they are found (e.g., water, soil, biological tissues). An effective analytical workflow must achieve three primary goals:
-
Efficient Extraction: Isolating the target analytes from the sample matrix.[2]
-
Selective Separation: Resolving individual HNAs from each other and from interfering compounds.[3]
-
Sensitive Detection: Quantifying the analytes at the required concentration levels.[4]
This document serves as a practical guide for researchers and professionals, outlining the most effective strategies to meet these goals.
Strategic Overview of Analytical Methodologies
The choice of analytical technique is dictated by the specific analytes, the sample matrix, the required sensitivity, and the available instrumentation. The most powerful and widely adopted methods are chromatographic, which provide the necessary separation power.
| Technique | Principle | Primary Application | Advantages | Limitations |
| GC-MS | Separation by boiling point/polarity; detection by mass-to-charge ratio. | Confirmatory analysis, identification of unknowns, complex matrices. | High selectivity and sensitivity, structural confirmation. | Requires volatile and thermally stable analytes. |
| GC-ECD | Separation by boiling point/polarity; detection via electron capture by electronegative groups.[5] | Routine screening of halogenated compounds. | Extremely sensitive to halogenated compounds, cost-effective. | Not specific; responds to any electronegative compound, requires confirmation.[5] |
| HPLC-UV | Separation by polarity; detection by UV absorbance.[6] | Analysis of non-volatile or thermally labile compounds. | Wide applicability, robust, non-destructive. | Moderate sensitivity, potential for interference from co-eluting UV-absorbing compounds.[7] |
Foundational Step: Sample Preparation and Extraction
The integrity of any analysis begins with sample preparation. The primary goal is to transfer the analytes from the original sample matrix into a clean solvent suitable for injection into the analytical instrument.[8][9]
Logical Workflow for Sample Preparation
The following diagram illustrates a typical workflow for preparing environmental samples for HNA analysis.
Caption: General workflow for sample preparation.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is often preferred for aqueous samples due to its efficiency, reduced solvent consumption, and potential for automation.[2][6] This protocol is adapted from principles outlined in U.S. EPA methods.
Causality: The choice of sorbent is critical. Reversed-phase sorbents (e.g., C18, divinylbenzene polymers) are effective for retaining the moderately nonpolar HNA compounds from a polar aqueous matrix. Elution is then achieved with a nonpolar organic solvent.
Step-by-Step Protocol:
-
Cartridge Conditioning:
-
Pass 5-10 mL of the elution solvent (e.g., acetonitrile or ethyl acetate) through the SPE cartridge (e.g., 500 mg resin-based). Do not allow the cartridge to go dry.
-
Pass 5-10 mL of reagent-grade water through the cartridge, again without letting it go dry. This prepares the sorbent for interaction with the aqueous sample.
-
-
Sample Loading:
-
Measure 500 mL to 1 L of the water sample.
-
Pass the sample through the conditioned cartridge at a flow rate of approximately 10 mL/min. A vacuum manifold can facilitate this process.
-
-
Sorbent Washing (Interference Removal):
-
After loading, wash the cartridge with 5-10 mL of reagent-grade water to remove any remaining polar interferences.
-
Dry the sorbent by drawing a vacuum through the cartridge for 10-15 minutes. This is crucial to remove excess water, which can interfere with subsequent chromatographic analysis, especially GC.
-
-
Analyte Elution:
-
Place a collection vial under the cartridge.
-
Add 5-10 mL of a suitable organic solvent (e.g., acetonitrile) in small aliquots to elute the trapped HNAs. Allow the solvent to soak the sorbent for a few minutes before drawing it through slowly to ensure complete elution.
-
-
Concentration and Solvent Exchange:
-
The eluate can be concentrated to a final volume of 1 mL using a gentle stream of nitrogen.
-
If necessary, the solvent can be exchanged to one more compatible with the chosen analytical method (e.g., hexane for GC-ECD).
-
Gas Chromatography (GC) Methods
GC is the premier technique for analyzing volatile and semi-volatile HNAs. The choice of detector is paramount and dictates the method's sensitivity and selectivity.
Method 1: GC with Electron Capture Detection (GC-ECD) - Based on U.S. EPA Method 8091
The ECD is highly sensitive to compounds containing electronegative functional groups, such as halogens and nitro groups, making it ideal for HNA analysis.[5][10]
Causality: The high electron affinity of halogens and nitro groups results in a strong response from the ECD, providing excellent sensitivity. However, the detector is non-specific, and co-eluting electronegative compounds can cause interference.[5] Therefore, confirmation on a second column with a different stationary phase or by GC-MS is essential for unambiguous identification.[5]
Protocol 2: GC-ECD Analysis
-
Instrument Setup:
-
Injector: Splitless mode, 220°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Primary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5).
-
Confirmation Column: A mid-polarity column such as one with a 50% phenyl-methylpolysiloxane phase.
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 8°C/min, hold 5 min. (This must be optimized for the specific analytes).
-
Detector: ECD at 300°C.
-
-
Calibration:
-
Prepare a series of at least five calibration standards by diluting a stock solution of the target HNAs in the final extraction solvent (e.g., hexane).
-
Inject each standard to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.995.
-
-
Sample Analysis:
-
Inject 1 µL of the prepared sample extract.
-
Identify compounds by comparing retention times with those of the calibration standards.
-
-
Confirmation:
-
If a peak is identified, confirm its identity by injecting the same extract onto the confirmation column. The retention time should again match that of the standard on the second column. Alternatively, analyze the sample using GC-MS.[5]
-
Method 2: GC with Mass Spectrometry (GC-MS) - Based on U.S. EPA Method 8270D
GC-MS provides definitive identification by separating compounds chromatographically and then detecting them based on their unique mass spectra.[11]
Causality: The mass spectrometer fragments the analyte molecules in a reproducible manner, creating a "chemical fingerprint." This allows for positive identification even in complex matrices. For quantification, Selected Ion Monitoring (SIM) mode is often used, where the instrument only monitors specific ions characteristic of the target analyte, dramatically increasing sensitivity and selectivity.[4]
Protocol 3: GC-MS Analysis
-
Instrument Setup:
-
GC Conditions: Use similar conditions as for GC-ECD (column, oven program).
-
MS Interface: Transfer line temperature of 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Analyzer: Quadrupole, operated in either full scan mode (for identification) or SIM mode (for quantification).
-
-
Calibration:
-
Perform calibration as described for GC-ECD. For SIM mode, establish the characteristic ions and their ratios for each HNA.
-
-
Sample Analysis:
-
Inject 1 µL of the sample extract.
-
Identification Criteria: A compound is positively identified if:
-
The retention time falls within a specified window of the standard.
-
The mass spectrum of the sample peak matches the reference spectrum.
-
In SIM mode, all characteristic ions are present and their abundance ratios are within ±20% of the standard.
-
-
-
Quantification:
-
Calculate the concentration of the analyte based on the integrated peak area of the primary quantitation ion and the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is essential for analyzing HNAs that are thermally unstable or non-volatile.[6]
Method 3: HPLC with UV Detection - Based on U.S. EPA Method 8330B
This method is widely used for the analysis of nitroaromatic explosives and can be adapted for many HNAs.[3][6]
Causality: The aromatic rings and nitro groups in HNAs are strong chromophores, making them readily detectable by UV-Vis spectrophotometry. The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
Protocol 4: HPLC-UV Analysis
-
Instrument Setup:
-
Pump: Isocratic or gradient elution capability.
-
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile.[3] A common starting point is 50:50 Methanol:Water.
-
Column: C18 or Phenyl-Hexyl, 4.6 mm x 150 mm, 5 µm particle size, maintained at a constant temperature (e.g., 30°C).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detector: UV detector set to a wavelength of maximum absorbance for the target compounds (typically around 254 nm).
-
-
Calibration:
-
Prepare calibration standards in the mobile phase or a compatible solvent.
-
Generate a calibration curve by injecting the standards.
-
-
Sample Analysis:
-
Ensure the sample extract is filtered and free of particulates.[9]
-
Inject 10-50 µL of the sample extract.
-
Identify and quantify peaks based on retention time and peak area relative to the calibration standards.
-
Method Selection Decision Framework
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. organomation.com [organomation.com]
- 9. organomation.com [organomation.com]
- 10. NEMI Method Summary - 8091 (by GC-ECD) [nemi.gov]
- 11. SW-846 Test Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
Application Notes & Protocols: The Strategic Role of Polyhalogenated Nitrobenzene Derivatives in Modern Organic Synthesis
Abstract
Polyhalogenated nitrobenzene derivatives represent a class of exceptionally versatile building blocks in organic synthesis. Their utility stems from a unique combination of electronic and structural features: the potent electron-withdrawing nature of the nitro group and the presence of multiple halogen atoms. The nitro group profoundly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) and influences the regioselectivity of metal-catalyzed cross-coupling reactions. The halogens, in turn, serve as versatile leaving groups or handles for a wide array of transformations. This guide provides an in-depth exploration of the strategic applications of these synthons, detailing the mechanistic principles, field-proven protocols, and their role in constructing complex molecular architectures, including pharmaceuticals and functional materials.
The Foundation of Reactivity: Electronic Properties
The synthetic utility of polyhalogenated nitrobenzenes is governed by the powerful electron-withdrawing properties of the nitro group (—NO₂). Through a combination of strong inductive (-I) and resonance (-M) effects, the nitro group depletes the electron density of the aromatic ring, making it highly electrophilic.[1] This activation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, halogen atoms at these positions become exceptionally labile and susceptible to displacement by nucleophiles, facilitating reactions that are otherwise difficult to achieve on unactivated aryl halides.[2]
Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone transformation for functionalizing polyhalogenated nitrobenzenes. The reaction proceeds via a two-step addition-elimination mechanism.[3] A nucleophile first attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The presence of a nitro group at the ortho or para position is crucial, as it delocalizes the negative charge, thereby stabilizing this intermediate and lowering the activation energy for its formation.[4][5] The subsequent elimination of the halide ion restores the aromaticity of the ring.
Due to this profound activation, sequential SNAr reactions can be performed with high regioselectivity, allowing for the stepwise introduction of different nucleophiles.[6][7]
Diagram 1: The SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr reactions.
Protocol 1: Sequential SNAr for the Synthesis of a Disubstituted Nitroarene
This protocol describes the sequential substitution of 1,4-dichloro-2-nitrobenzene with sodium methoxide followed by aniline.
-
Materials
Reagent M.W. ( g/mol ) Amount Moles (mmol) 1,4-Dichloro-2-nitrobenzene 192.01 1.92 g 10.0 Sodium Methoxide (NaOMe) 54.02 540 mg 10.0 Aniline 93.13 1.12 g (1.1 mL) 12.0 Potassium Carbonate (K₂CO₃) 138.21 2.07 g 15.0 Methanol (anhydrous) - 50 mL - | Dimethylformamide (DMF) | - | 50 mL | - |
-
Step-by-Step Procedure:
-
First Substitution (Methoxylation):
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1,4-dichloro-2-nitrobenzene (1.92 g, 10.0 mmol) and anhydrous methanol (50 mL).
-
Stir the solution until the starting material is fully dissolved.
-
Carefully add sodium methoxide (540 mg, 10.0 mmol) in portions at room temperature. The position para to the nitro group is more activated and will react preferentially.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the methanol under reduced pressure. The crude intermediate, 4-chloro-1-methoxy-2-nitrobenzene, can be used directly in the next step.
-
-
Second Substitution (Amination):
-
To the flask containing the crude intermediate, add DMF (50 mL), aniline (1.12 g, 12.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Heat the reaction mixture to 120°C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 4-(phenylamino)-1-methoxy-2-nitrobenzene.
-
-
Transition-Metal Catalyzed Cross-Coupling Reactions
Modern synthetic methods heavily rely on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. Polyhalogenated nitrobenzenes are excellent substrates for these transformations.
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the aryl halide with an organoboron reagent. In polyhalogenated systems, regioselectivity is a key challenge. The site of the first oxidative addition of the palladium catalyst is influenced by the electronic environment; C-X bonds ortho or para to the nitro group are more electrophilic and generally react first.[8]
Buchwald-Hartwig Amination: This powerful method forms C-N bonds between aryl halides and amines.[9][10] It provides a complementary approach to SNAr, especially for less activated C-X bonds or when using sterically hindered amines. The choice of phosphine ligand is critical for achieving high yields and selectivity.[11]
Diagram 2: General Workflow for Regioselective Suzuki Coupling
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. SNAr [qorganica.es]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Welcome to the technical support guide for the synthesis of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this valuable intermediate. We will explore the underlying chemical principles, provide detailed troubleshooting for common issues, and present an optimized experimental protocol based on established methodologies for analogous compounds.
Introduction: The Synthetic Challenge
This compound is a highly functionalized aromatic compound, making it a key building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the electrophilic nitration of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene, presents a significant challenge. The benzene ring is severely deactivated by three electron-withdrawing substituents (Br, F, and CF₃), making the electrophilic aromatic substitution inherently difficult and often resulting in low yields. This guide provides expert insights to overcome these hurdles.
Section 1: Understanding the Core Reaction: Regioselective Nitration
The primary synthetic route involves the introduction of a nitro (–NO₂) group onto the 1-bromo-2-fluoro-3-(trifluoromethyl)benzene ring. This is a classic electrophilic aromatic substitution reaction.
Mechanism: The reaction proceeds via the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[1][2] The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[1][3]
Regioselectivity: The position of the incoming nitro group is dictated by the combined directing effects of the existing substituents.
-
Fluorine (at C2): A weak deactivator, ortho-, para-directing.
-
Bromine (at C1): A weak deactivator, ortho-, para-directing.
-
Trifluoromethyl (at C3): A strong deactivator, meta-directing.
The target is the 5-nitro isomer. This position is para to the fluorine atom and meta to both the bromine and trifluoromethyl groups. The directing effects are therefore convergent, favoring the formation of the desired product. However, the strong deactivation of the ring means that forcing conditions are required, which can sometimes lead to a decrease in selectivity.
Figure 1: Convergent directing effects on the precursor ring.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion of the starting material. What's wrong?
Answer: This is the most common issue, directly related to the heavily deactivated nature of the aromatic ring. The standard nitrating mixture (conc. HNO₃/H₂SO₄) may not be potent enough.
Causality & Solutions:
-
Insufficient Electrophile Generation: The equilibrium for nitronium ion formation may not be favorable.
-
High Activation Energy: The electron-poor ring requires a more reactive electrophile or more energy to overcome the activation barrier.
Recommendations:
-
Increase Temperature: Cautiously increase the reaction temperature in 5-10°C increments. Monitor closely for the appearance of side products by TLC or GC.
-
Use a Stronger Nitrating Agent: Fuming nitric acid or fuming sulfuric acid (oleum) can significantly increase the concentration of the nitronium ion.
-
Alternative Nitrating Systems: Consider using potassium nitrate (KNO₃) in concentrated sulfuric acid, which has been shown to be effective for similar deactivated systems.[4]
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | Use fuming HNO₃ or KNO₃/H₂SO₄ | Increases the concentration of the NO₂⁺ electrophile.[4] |
| Temperature | 0 - 25°C | Gradually increase to 40-60°C | Provides energy to overcome the high activation barrier. |
| Reaction Time | 2-4 hours | Extend to 12-24 hours | Allows the slow reaction to proceed to completion. |
Q2: I'm getting a mixture of isomers. How can I improve regioselectivity for the 5-nitro product?
Answer: Formation of isomers, particularly the 6-nitro isomer (ortho to fluorine), can occur, especially under harsh conditions.
Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: Higher temperatures can lead to the formation of the kinetically favored product, which may not be the desired isomer. Steric hindrance around the 6-position is higher, but high energy can overcome this barrier.
Recommendations:
-
Strict Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. A reaction that runs slowly at a lower temperature is often more selective than a fast reaction at a higher temperature.
-
Slow Addition: Add the nitrating agent (or the substrate) dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of reactants and helps dissipate heat, preventing temperature spikes that can reduce selectivity.
Q3: The work-up procedure is difficult, and I am losing a significant amount of product.
Answer: A challenging work-up is common when using strong acids. Emulsion formation during extraction and product loss during neutralization can be significant.
Causality & Solutions:
-
Exothermic Quenching: Adding the acidic reaction mixture to water is highly exothermic and can cause degradation.
-
Incomplete Neutralization: Residual acid can interfere with extraction and subsequent purification steps.
Recommendations:
-
Controlled Quenching: Cool the reaction vessel in an ice bath. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This dissipates heat effectively.
-
Systematic Extraction: After quenching, extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Careful Washing: Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid (add slowly to control foaming), and finally with brine to aid in drying.[4][5]
Q4: How can I effectively purify the final product?
Answer: The crude product is often a mixture of the desired product, unreacted starting material, and isomers. Due to their similar polarities, separation can be challenging.
Recommendations:
-
Silica Gel Column Chromatography: This is the most effective method for laboratory-scale purification. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding ethyl acetate. The starting material will elute first, followed by the product isomers.
-
Fractional Crystallization: If the crude product is a solid, this technique can be effective. It relies on small differences in the solubility of the isomers in a particular solvent.[3][6] Experiment with different solvents (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures) to find one that allows for selective crystallization of the desired product.
Section 3: Optimized Experimental Protocol
Disclaimer: This protocol is a recommended starting point based on analogous procedures.[4] Researchers should perform their own risk assessment and optimization.
Safety First: This reaction involves highly corrosive and oxidizing strong acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Materials:
-
1-bromo-2-fluoro-3-(trifluoromethyl)benzene (1.0 eq)
-
Potassium nitrate (KNO₃) (1.2 eq)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Deionized water & Crushed ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add 1-bromo-2-fluoro-3-(trifluoromethyl)benzene to the cold sulfuric acid while stirring.
-
Nitrating Agent: Add potassium nitrate (KNO₃) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots, quenching them in ice water, extracting with DCM, and analyzing the organic layer.
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: effervescence), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.
Figure 2: General experimental workflow for the synthesis.
Section 4: References
-
3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - ChemicalBook. (n.d.). ChemicalBook. Retrieved January 1, 2026, from --INVALID-LINK--
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Design a synthesis of 1-bromo-3-nitro-5-(trifluoromethyl)benzene from benzene or any mono-substituted - brainly.com. (2024, January 9). Brainly.com. Retrieved January 1, 2026, from --INVALID-LINK--
-
1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem. (n.d.). Benchchem. Retrieved January 1, 2026, from --INVALID-LINK--
-
EP2266961B1 - Process for the synthesis of organic compounds - Google Patents. (n.d.). Google Patents. Retrieved January 1, 2026, from --INVALID-LINK--
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Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 1, 2026, from --INVALID-LINK--
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--
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1-Bromo-3-nitro-2-(trifluoromethyl)benzene - Benchchem. (n.d.). Benchchem. Retrieved January 1, 2026, from --INVALID-LINK--
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Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--
-
1-bromo-2-fluoro-3-(trifluoromethyl)benzene - ChemBK. (2024, April 10). ChemBK. Retrieved January 1, 2026, from --INVALID-LINK--
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Design a synthesis of 1-bromo-3-nitro-5-(trifluoromethyl)benzene from benzene or any mono - Chegg. (2018, June 26). Chegg.com. Retrieved January 1, 2026, from --INVALID-LINK--
-
Synthesis and Application of 2,3-Difluorobromobenzene - ChemicalBook. (2022, October 11). ChemicalBook. Retrieved January 1, 2026, from --INVALID-LINK--
-
Electrophilic Aromatic Substitution. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--
-
1-BROMO-3-NITRO-5-(TRIFLUOROMETHYL)BENZENE - gsrs. (n.d.). Gsrs.ncats.nih.gov. Retrieved January 1, 2026, from --INVALID-LINK--
-
CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google Patents. (n.d.). Google Patents. Retrieved January 1, 2026, from --INVALID-LINK--
-
CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents. (n.d.). Google Patents. Retrieved January 1, 2026, from --INVALID-LINK--
-
CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. (n.d.). Google Patents. Retrieved January 1, 2026, from --INVALID-LINK--
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Avra Synthesis. Retrieved January 1, 2026, from --INVALID-LINK--
-
1-Bromo-3-nitro-2-(trifluoromethyl)benzene - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved January 1, 2026, from --INVALID-LINK--
-
WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents. (n.d.). Google Patents. Retrieved January 1, 2026, from --INVALID-LINK--
-
1-bromo-2-nitro-3-(trifluoromethyl)Benzene | C7H3BrF3NO2 | CID 53865962 - PubChem. (n.d.). PubChem. Retrieved January 1, 2026, from --INVALID-LINK--
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 1, 2026, from --INVALID-LINK--
-
Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. (n.d.). Unacademy. Retrieved January 1, 2026, from --INVALID-LINK--
-
1-Bromo-2,4,5-trifluorobenzene 99 327-52-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 1, 2026, from --INVALID-LINK--
-
Nitration of Benzene - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 1, 2026, from --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 4. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 5. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. chm.uri.edu [chm.uri.edu]
Technical Support Center: Optimization of Reaction Conditions for Nitration of Substituted Benzenes
Welcome to the Technical Support Center for the nitration of substituted benzenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this fundamental organic transformation. Our focus is on the practical application of theoretical principles to overcome common experimental challenges.
I. Troubleshooting Guide: Diagnosing and Solving Common Nitration Issues
This section addresses specific problems you may encounter during the nitration of substituted benzenes, offering step-by-step solutions grounded in chemical principles.
Q1: My reaction yield is unexpectedly low. What are the likely causes and how can I improve it?
A1: Low yields in nitration reactions can stem from several factors, ranging from reagent purity to reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Nitration of deactivated aromatic rings (e.g., nitrobenzene, benzoic acid) requires more forcing conditions than activated rings (e.g., toluene, phenol).[1][2] If your substrate is electron-deficient, consider gradually increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.
-
Improper Mixed Acid Composition: The ratio of sulfuric acid to nitric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[3][4] For many standard nitrations, a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid is effective.[3] However, for less reactive substrates, a higher proportion of sulfuric acid may be necessary to generate a sufficient concentration of the nitronium ion.
-
-
Side Reactions and Product Degradation:
-
Oxidation: Highly activated substrates, such as phenols and anilines, are susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and reducing the yield of the desired nitroaromatic compound.[5] To mitigate this, consider using a milder nitrating agent or protecting the activating group. For instance, the amino group in aniline can be acetylated to form acetanilide, which is less prone to oxidation and can be deprotected after nitration.[5]
-
Over-Nitration (Polysubstitution): If the reaction temperature is too high or the reaction time is too long, especially with activated substrates, multiple nitro groups may be introduced onto the aromatic ring.[6] To control this, maintain a lower reaction temperature (typically not exceeding 50-60°C for mononitration of benzene) and carefully monitor the reaction progress.[6][7]
-
-
Work-up and Isolation Losses:
-
Product Solubility: If your nitroaromatic product has some solubility in the aqueous phase during work-up, you may be losing a significant portion of your product. After quenching the reaction with ice water, if a solid does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate to recover the product.[8]
-
Incomplete Extraction: Ensure you perform multiple extractions to maximize the recovery of your product from the aqueous layer.
-
Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of my nitration reaction?
A2: The directing effect of the substituent already present on the benzene ring is the primary determinant of the position of the incoming nitro group.[1]
-
Understanding Substituent Effects:
-
Activating Groups (Ortho-, Para-Directing): Electron-donating groups (e.g., -CH₃, -OH, -OCH₃) activate the ring towards electrophilic attack and direct the incoming nitro group to the ortho and para positions.[9][10] This is because the carbocation intermediate (the sigma complex or arenium ion) is stabilized by resonance when the electrophile attacks at these positions.[11][12]
-
Deactivating Groups (Meta-Directing): Electron-withdrawing groups (e.g., -NO₂, -COOH, -CN) deactivate the ring and direct the incoming nitro group to the meta position.[9][13] This is because ortho and para attack would place the positive charge of the arenium ion adjacent to the electron-withdrawing group, which is highly destabilizing.[9]
-
Halogens (Ortho-, Para-Directing Deactivators): Halogens are an exception. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because their lone pairs can stabilize the arenium ion through resonance.[13]
-
-
Controlling Regioselectivity:
-
Steric Hindrance: For ortho-, para-directing groups, the ratio of ortho to para isomers can be influenced by steric hindrance. A bulky substituent will favor the formation of the para isomer.
-
Reaction Temperature: In some cases, the isomer distribution can be temperature-dependent. Running the reaction at a lower temperature may favor the formation of one isomer over another.
-
Choice of Nitrating Agent: While mixed acid is standard, other nitrating agents can sometimes offer different regioselectivity. However, this is less common for simple substituted benzenes.
-
Q3: My reaction resulted in significant polysubstitution. How can I favor mono-nitration?
A3: Polysubstitution occurs when the mono-nitrated product is more reactive than the starting material, which is often the case with activating substituents. The introduction of the first nitro group, which is deactivating, generally slows down subsequent nitrations.[14] However, with highly activated rings, dinitration or even trinitration can occur.[15]
-
Control of Reaction Conditions:
-
Temperature: This is the most critical factor. Keep the reaction temperature low. For the nitration of benzene to nitrobenzene, the temperature is typically maintained below 50°C to prevent the formation of dinitrobenzene.[6]
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of nitric acid relative to the aromatic substrate.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further nitration of the product.
-
-
Substrate Modification:
-
As mentioned for preventing oxidation, protecting highly activating groups can also prevent polysubstitution. For example, acetylating an amino group reduces its activating strength.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration of benzene?
A1: Concentrated sulfuric acid serves as a catalyst.[6] Its primary role is to protonate nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][4] The nitronium ion is the active species that attacks the benzene ring.[4]
Q2: How should I prepare the "mixed acid" for nitration?
A2: The mixed acid should be prepared by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling the mixture in an ice bath.[3][16] This process is highly exothermic, and careful temperature control is essential for safety.
Q3: What are the key safety precautions I should take during a nitration reaction?
A3: Nitration reactions are potentially hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction.[17][18]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[17]
-
Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes, such as nitrogen dioxide.[17]
-
Temperature Control: Use an ice bath to control the reaction temperature and prevent runaway reactions.[19]
-
Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture over a large amount of crushed ice with stirring.[8] Never add water directly to the concentrated acid mixture.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.
Q4: Can I nitrate a benzene ring that already has multiple substituents?
A4: Yes, but the regiochemical outcome will be determined by the combined directing effects of all the substituents present.
-
If the directing effects of the substituents reinforce each other, the position of the incoming nitro group is predictable.
-
If the directing effects are in opposition, the most powerfully activating group will generally control the position of substitution.[9] Steric hindrance can also play a significant role in determining the major product.
III. Standard Experimental Protocol: Nitration of Benzene to Nitrobenzene
This protocol provides a step-by-step methodology for a standard nitration reaction.
-
Preparation of Mixed Acid: In a flask, cool 35 mL of concentrated nitric acid in an ice bath. Slowly add 40 mL of cold, concentrated sulfuric acid with constant stirring, ensuring the temperature remains low.[19]
-
Reaction Setup: In a separate reaction flask equipped with a dropping funnel and a thermometer, place 30 mL of benzene. Cool the flask in an ice bath.
-
Addition of Mixed Acid: Slowly add the prepared mixed acid dropwise to the benzene with vigorous stirring, maintaining the reaction temperature below 55°C.[19][20]
-
Reaction: After the addition is complete, heat the mixture to 60°C for one hour with continuous stirring.[19]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel.
-
Drain and discard the lower acid layer.[19]
-
Wash the organic layer (upper layer) twice with 50 mL of distilled water.[19]
-
Then, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with water.[20]
-
-
Drying and Isolation:
-
Transfer the organic layer to a clean flask and dry it over anhydrous calcium chloride.[19]
-
Filter to remove the drying agent. The resulting liquid is crude nitrobenzene.
-
Further purification can be achieved by distillation.
-
IV. Visualizations
Mechanism of Electrophilic Aromatic Nitration
Caption: The three-step mechanism of electrophilic aromatic nitration.
Troubleshooting Workflow for Low Yield in Nitration
Caption: A systematic workflow for troubleshooting low yields in nitration reactions.
V. Quantitative Data Summary
Table 1: Relative Rates of Nitration for Monosubstituted Benzenes
| Substituent (in C₆H₅-R) | R | Relative Rate of Nitration |
| Hydroxyl | -OH | 1000 |
| Methyl | -CH₃ | 25 |
| Hydrogen | -H | 1 |
| Chloro | -Cl | 0.033 |
| Bromo | -Br | 0.030 |
| Ethyl Ester | -CO₂Et | 0.0037 |
| Nitro | -NO₂ | 6 x 10⁻⁸ |
Data compiled from various sources for illustrative purposes.[21]
This table clearly demonstrates the significant impact of the substituent on the reactivity of the benzene ring towards nitration. Activating groups like hydroxyl and methyl dramatically increase the reaction rate compared to unsubstituted benzene, while deactivating groups like nitro render the ring much less reactive.
VI. References
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC - NIH. (2017-12-18). Available at: --INVALID-LINK--
-
Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017-09-26). Available at: --INVALID-LINK--
-
Nitrating mixture - Sciencemadness Wiki. (2015-10-10). Available at: --INVALID-LINK--
-
A Comparative Analysis of Activating and Deactivating Groups on Benzene Rings in Electrophilic Aromatic Substitution - Benchchem. Available at: --INVALID-LINK--
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Available at: --INVALID-LINK--
-
the nitration of benzene - electrophilic substitution - Chemguide. Available at: --INVALID-LINK--
-
Nitration of Benzene - Chemistry Steps. Available at: --INVALID-LINK--
-
Activating and Deactivating Groups - Chemistry Steps. Available at: --INVALID-LINK--
-
Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Available at: --INVALID-LINK--
-
Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity - Pharmaguideline. Available at: --INVALID-LINK--
-
Preparation of Nitrobenzene (Nitration of benzene). Available at: --INVALID-LINK--
-
Chemistry 210 Experiment 10. Available at: --INVALID-LINK--
-
14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. Available at: --INVALID-LINK--
-
Activating And Deactivating Groups. Available at: --INVALID-LINK--
-
H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018-04-21). Available at: --INVALID-LINK--
-
Ch12 : Electrophilic Aromatic Substitution - University of Calgary. Available at: --INVALID-LINK--
-
US5763697A - Process for the nitration of aromatic compounds - Google Patents. Available at: --INVALID-LINK--
-
How to make Nitrobenzene - YouTube. (2015-09-02). Available at: --INVALID-LINK--
-
Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. Available at: --INVALID-LINK--
-
Nitration reaction safety - YouTube. (2024-06-07). Available at: --INVALID-LINK--
-
1 NITRATION - V.P. & R.P.T.P. Science. Available at: --INVALID-LINK--
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016-10-05). Available at: --INVALID-LINK--
-
Picric acid - Wikipedia. Available at: --INVALID-LINK--
-
Undesired polysubstitution of a benzene ring is most likely to be encountered in the case of. Available at: --INVALID-LINK--
-
2-NITRO-p-CYMENE - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
The Nitro Group: How to Make Your Own Nitrobenzoic Acid - YouTube. (2022-08-28). Available at: --INVALID-LINK--
-
Nitration and aromatic reactivity. Available at: --INVALID-LINK--
-
Aromatic Nitration - BYJU'S. Available at: --INVALID-LINK--
-
Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes - Fiveable. Available at: --INVALID-LINK--
-
Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate. Available at: --INVALID-LINK--
-
16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes - Chemistry LibreTexts. (2019-06-05). Available at: --INVALID-LINK--
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Available at: --INVALID-LINK--
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: --INVALID-LINK--
-
Benzene Substitution synthesis problem : r/OrganicChemistry - Reddit. (2024-02-18). Available at: --INVALID-LINK--
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: --INVALID-LINK--
-
Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023-01-15). Available at: --INVALID-LINK--
-
Synthesis of poly-substituted benzenes - YouTube. (2013-03-27). Available at: --INVALID-LINK--
-
(PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - ResearchGate. Available at: --INVALID-LINK--
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023-01-04). Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. cdn2.assets-servd.host [cdn2.assets-servd.host]
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- 16. Chemistry 210 Experiment 10 [home.miracosta.edu]
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- 21. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Managing Regioselectivity in the Synthesis of Polysubstituted Benzenes
Welcome to the technical support center for polysubstituted benzene synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide advanced strategies for achieving precise regiochemical control in your experiments. As Senior Application Scientists, we have structured this guide to address practical, real-world challenges in a direct question-and-answer format.
Section 1: Frequently Asked Questions - The Fundamentals of Regiocontrol
This section addresses the foundational principles that govern where substituents add to an aromatic ring. A firm grasp of these concepts is the first step in troubleshooting any regioselectivity issue.
Question: I'm planning a multi-step synthesis. How do I predict where the next substituent will go on my substituted benzene ring?
Answer: The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction is primarily dictated by the electronic properties of the substituent already present on the ring.[1][2] These substituents are classified into two main categories:
-
Ortho, Para-Directing Groups: These groups direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. Generally, all activating groups (electron-donating groups, EDGs) and weakly deactivating halogens fall into this category.[3][4] They donate electron density into the ring, stabilizing the carbocation intermediate (the sigma complex) that forms during ortho and para attack.[5][6]
-
Meta-Directing Groups: These groups direct incoming electrophiles to the position meta to themselves. With the exception of halogens, all deactivating groups (electron-withdrawing groups, EWGs) are meta-directors.[1][7] They withdraw electron density from the ring, which destabilizes the carbocation intermediates for ortho and para attack more than it does for meta attack.[8] Therefore, substitution occurs at the "least deactivated" meta position.[1]
Expert Tip: The order in which you introduce substituents is critical.[9][10] As a general rule, it is often advantageous to install activating, ortho, para-directing groups first to facilitate subsequent EAS reactions. Conversely, deactivating groups should be added later in the synthetic sequence to avoid shutting down the ring's reactivity prematurely.[9]
Question: What are "activating" and "deactivating" groups, and how do they influence my reaction rates?
Answer: Activating and deactivating groups influence the overall rate of an EAS reaction compared to unsubstituted benzene.[11]
-
Activating Groups (EDGs): These groups increase the rate of EAS by donating electron density to the benzene ring, making it more nucleophilic and thus more reactive toward electrophiles.[5] Examples include -OH, -OR, -NH₂, -NR₂, and alkyl groups.
-
Deactivating Groups (EWGs): These groups decrease the rate of EAS by withdrawing electron density from the ring, making it less nucleophilic.[3] Examples include -NO₂, -SO₃H, -CN, and carbonyl-containing groups (-CHO, -COR, -COOH, -COOR).[8]
An important exception is the halogens (-F, -Cl, -Br, -I). They are deactivating because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect, slowing the reaction rate. However, the lone pairs they possess can stabilize the carbocation intermediate for ortho and para attack through resonance, making them ortho, para-directors.[4]
Table 1: Classification of Common Substituents
| Strength | Activating / ortho, para-Directing | Deactivating / ortho, para-Directing | Deactivating / meta-Directing |
| Strongly Activating | -NH₂, -NHR, -NR₂, -OH, -O⁻ | ||
| Moderately Activating | -OR, -NHCOR | ||
| Weakly Activating | -R (alkyl), -C₆H₅ (phenyl) | ||
| Weakly Deactivating | -F, -Cl, -Br, -I | ||
| Moderately Deactivating | -C=O(H), -C=O(R), -C=O(OH), -C=O(OR), -SO₃H, -CN | ||
| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃, -CCl₃ |
Section 2: Troubleshooting Common Synthesis Problems
This section provides solutions to specific experimental challenges, focusing on the most common reactions used to build polysubstituted benzenes.
Question: My Friedel-Crafts reaction is giving me a mixture of ortho and para isomers with low selectivity. How can I favor the para product?
Answer: This is a classic challenge in Friedel-Crafts reactions. While electronic effects make both ortho and para positions available, you can manipulate reaction conditions to favor the para isomer, which is often the thermodynamically more stable product due to reduced steric hindrance.[12][13]
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) often favors the kinetically controlled product. However, for bulky substrates or acylating agents, the steric hindrance of the ortho position is magnified at any temperature, making the para position more accessible.[14]
-
Use a Bulkier Reagent/Catalyst: The steric bulk of the electrophile or the Lewis acid-electrophile complex can physically block the more crowded ortho positions. For example, using tert-butyl chloride in an alkylation will strongly favor para substitution.
-
Change the Solvent: Solvent polarity can influence the product ratio. In some cases, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can enhance para selectivity compared to more polar solvents like nitrobenzene.[14]
-
Allow for Equilibration: If the reaction is reversible (more common in alkylations than acylations), allowing the reaction to stir for a longer time or at a slightly elevated temperature can allow the initially formed kinetic (ortho) product to rearrange to the more stable thermodynamic (para) product.
Question: I need to install a substituent ortho to a strong activating group, but I'm only getting the para product. What can I do?
Answer: Achieving exclusive ortho substitution in the presence of a powerful ortho, para-director is a significant challenge that often requires more advanced strategies beyond simple EAS. Two highly effective methods are the use of blocking groups and Directed ortho Metalation (DoM) .
Strategy 1: The Blocking Group Approach
This strategy involves reversibly installing a bulky group at the para position, physically blocking it. The subsequent EAS reaction is then forced to occur at the only remaining activated positions: the ortho sites. The blocking group is then removed in a final step.[12][15] The most common blocking group is the sulfonic acid (-SO₃H) group.[16][17]
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. pw.live [pw.live]
- 3. leah4sci.com [leah4sci.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. fiveable.me [fiveable.me]
- 10. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Stability and Integrity of Nitroaromatic Compounds in Synthetic Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for preventing the decomposition of nitroaromatic compounds during chemical reactions. The following content is structured in a problem-oriented question-and-answer format to directly address the challenges you may encounter in your laboratory work. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of your nitroaromatic compounds throughout your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: My nitroaromatic compound appears to be decomposing upon heating. What are the likely causes and how can I mitigate this?
A1: Thermal decomposition is a primary concern when working with nitroaromatic compounds, which are often energetically unstable. The decomposition is typically an exothermic process that can, in some cases, lead to a dangerous runaway reaction.[1][2][3]
The main causes of thermal decomposition are:
-
High Reaction Temperatures: Many nitroaromatic compounds have a specific onset temperature for decomposition, which can be surprisingly low, especially in the presence of impurities.[2][3] For instance, while some pure nitroaromatics are stable at higher temperatures, contaminants can significantly lower their thermal stability.[2]
-
Inadequate Heat Dissipation: In exothermic reactions, such as nitration, if the heat generated is not removed efficiently by the cooling system, the internal temperature can rise, accelerating the decomposition rate in a dangerous feedback loop.[1][4]
-
Presence of Contaminants: Impurities, such as residual acids (sulfuric acid), bases (caustic soda), or metal salts, can catalyze or lower the activation energy for decomposition pathways.[1][2][5]
-
Autocatalysis: Some nitroaromatic compounds, like 2-nitrobenzaldehyde, are known to exhibit autocatalytic decomposition, where a product of the decomposition accelerates further degradation.[2]
Mitigation Strategies:
-
Determine Thermal Stability: If you are working with a novel compound or under new conditions, it is advisable to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) to determine the onset decomposition temperature.[6]
-
Strict Temperature Control: Maintain the reaction temperature well below the known decomposition point of your compound. Utilize an efficient cooling bath and monitor the internal reaction temperature closely.[7]
-
Slow Reagent Addition: For exothermic reactions, add reagents dropwise to control the rate of heat generation.[8]
-
Efficient Agitation: Ensure vigorous and consistent stirring to prevent the formation of localized hot spots and to ensure efficient heat transfer to the cooling apparatus.[4][8]
-
Purity of Reagents and Solvents: Use pure starting materials and solvents to avoid introducing catalytic impurities.[2]
Q2: I'm observing the formation of colored byproducts and a decrease in yield when running my reaction under basic conditions. What is happening?
A2: The presence of strong bases can lead to the decomposition of nitroaromatic compounds, particularly aliphatic or substituted aromatic compounds with acidic protons. This is due to the strong electron-withdrawing nature of the nitro group, which increases the acidity of α-hydrogens.[9]
-
Nitronate Anion Formation: Primary and secondary nitroalkanes are acidic and will be deprotonated by strong bases to form resonance-stabilized nitronate anions.[9][10] While these anions are key intermediates in reactions like the Henry reaction, their formation under undesired conditions can lead to side reactions or decomposition upon workup (e.g., during a Nef reaction).[9]
-
Janowsky and Meisenheimer Complexes: Aromatic nitro compounds, especially di- and trinitro derivatives, are electron-deficient and can react with nucleophiles, including strong bases like alkoxides or amines. This can lead to the formation of colored charge-transfer complexes, known as Meisenheimer or Janowsky complexes, which can be intermediates in decomposition or substitution pathways.[11][12]
-
Alkaline Hydrolysis: Certain substituted nitroaromatics can undergo nucleophilic aromatic substitution with hydroxide ions, especially at elevated temperatures, leading to undesired phenol byproducts.
Preventative Measures:
-
Avoid Strong Bases: If possible, use mild inorganic bases (e.g., NaHCO₃, K₂CO₃) or organic bases (e.g., pyridine, triethylamine) instead of strong bases like NaOH, KOH, or alkoxides.
-
Temperature Control: If a strong base is necessary, run the reaction at the lowest possible temperature to minimize side reactions.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as oxygen can sometimes participate in oxidative decomposition pathways, especially with the reactive intermediates formed under basic conditions.
Q3: My reaction is light-sensitive, and I suspect photochemical decomposition of my nitroaromatic compound. How can I confirm and prevent this?
A3: Yes, nitroaromatic compounds are known to be susceptible to photochemical decomposition, often initiated by UV light.[13] The nitro group can absorb light, promoting the molecule to an excited state which can then undergo various reactions.[13]
Common Photodecomposition Pathways:
-
Nitro-Nitrite Rearrangement: Intramolecular rearrangement to a nitrite ester, which can then lead to further degradation.[14]
-
Hydrogen Abstraction: The excited nitro compound can abstract a hydrogen atom from the solvent or another molecule, initiating a radical chain reaction.[15]
-
Reduction: Photochemical conditions can lead to the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.[13]
Confirmation and Prevention:
-
Run a Control Experiment: To confirm light sensitivity, run the reaction in parallel with an identical setup that is completely shielded from light (e.g., by wrapping the flask in aluminum foil). If the light-shielded reaction proceeds cleanly, you have confirmed a photochemical side reaction.
-
Use Amber Glassware: Standard amber or red-tinted laboratory glassware is designed to block UV and blue light and can be effective in preventing photodecomposition.
-
Work in a Darkened Hood: Minimize exposure to ambient lab lighting, especially if working with highly sensitive compounds.
-
Solvent Choice: The solvent can play a role in the photodecomposition pathway. In some cases, changing the solvent may alter the reactivity.[15]
Troubleshooting Guide: Unwanted Reduction of the Nitro Group
One of the most common challenges is the unintended reduction of the nitro group to an amine or other reduced forms (nitroso, hydroxylamino) when targeting another functional group in the molecule.
Problem: During catalytic hydrogenation of another functional group (e.g., an alkene or alkyne), my nitro group is also being reduced.
Cause: Standard catalytic hydrogenation conditions, particularly with powerful catalysts like Palladium on Carbon (Pd/C) and high pressures of hydrogen gas, are highly effective for nitro group reduction.[16] This often leads to a lack of chemoselectivity.
Solutions:
-
Catalyst Selection:
-
Raney Nickel: Often preferred over Pd/C for substrates where dehalogenation is also a concern, but it is still very effective at reducing nitro groups.[16]
-
Sulfided Catalysts: Using a poisoned or sulfided catalyst (e.g., Platinum on carbon, sulfided) can sometimes increase selectivity by deactivating the catalyst towards nitro group reduction while allowing other hydrogenations to proceed, although this requires careful optimization.
-
-
Transfer Hydrogenation:
-
Non-Catalytic Reduction of the Other Group:
-
Consider if the other functional group can be reduced using a method that is orthogonal to nitro group stability. For example, reducing a ketone with sodium borohydride (NaBH₄) will typically not affect a nitro group, whereas using H₂/Pd/C would reduce both.
-
Problem: I need to perform a reaction with a strong reducing agent (like LiAlH₄) on another part of my molecule, but it's reducing my nitro group.
Cause: Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce nitro groups. Aliphatic nitro compounds are typically reduced to amines, while aromatic nitro compounds often yield azo products.[16]
Solutions:
-
Protect the Other Functional Group: It may be easier to protect the other functional group and then use a nitro-selective reducing agent. For example, a ketone can be protected as a ketal, which is stable to many nitro reduction conditions.[19]
-
Use a Milder, More Selective Hydride Reagent: Depending on the other functional group, a less reactive hydride source might be effective without reducing the nitro group.
-
Change the Order of Operations: It is often best to introduce the nitro group late in the synthetic sequence if it is incompatible with required reagents for other steps. The nitro group is frequently used as a "protected" form of an amine; the reduction is often the final step.[20]
Table 1: Chemoselective Reduction of Nitro Groups
| Functional Group to Preserve | Recommended Reagents for Nitro Reduction | Reagents to Avoid | Rationale & Citation |
| Aryl Halides (Cl, Br, I) | SnCl₂, Fe/HCl, Zn/AcOH | H₂/Pd-C (high risk of dehalogenation) | Tin(II) chloride and iron/acid systems are classic methods that are highly selective for the nitro group and do not typically cause hydrodehalogenation.[21] |
| Ketones / Aldehydes | SnCl₂·2H₂O in EtOH/EtOAc, Fe/NH₄Cl | H₂/Pd-C (can reduce carbonyls, especially aldehydes) | SnCl₂ is exceptionally mild and highly selective for the nitro group in the presence of carbonyls.[21] |
| Esters / Amides | H₂/Pd-C, Fe/HCl, SnCl₂ | LiAlH₄ (will reduce esters/amides) | Catalytic hydrogenation and metal/acid reductions are generally compatible with esters and amides. |
| Nitriles | SnCl₂·2H₂O | H₂/Raney Ni (can reduce nitriles) | SnCl₂ is an excellent choice as it generally does not affect nitriles under the conditions used for nitro reduction.[21] |
| Alkenes / Alkynes | Fe/NH₄Cl, Sodium sulfide (Na₂S) | H₂/Pd-C (will reduce C-C multiple bonds) | Iron-based systems and sodium sulfide can often spare carbon-carbon multiple bonds, though optimization is key.[16] |
Experimental Protocols
Protocol 1: Selective Reduction of a Halogenated Nitroarene using Tin(II) Chloride
This protocol describes the selective reduction of a nitro group in the presence of a halogen, a common requirement in the synthesis of pharmaceutical intermediates.
Objective: To reduce 4-chloro-1-nitrobenzene to 4-chloroaniline without dehalogenation.
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1-nitrobenzene (1.0 eq).
-
Solvent Addition: Add absolute ethanol as the solvent.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the solution is basic (pH > 8) to neutralize the acidic tin salts.
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Diagrams
Troubleshooting Workflow for Uncontrolled Exotherms
The following diagram outlines the decision-making process when faced with an unexpected temperature increase during a reaction involving a nitroaromatic compound.
Caption: Decision workflow for managing a thermal runaway event.
Decomposition Pathways Overview
This diagram illustrates the primary pathways through which nitroaromatic compounds can decompose.
Caption: Major decomposition pathways for nitroaromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. icheme.org [icheme.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
strategies to minimize homocoupling in Suzuki reactions
Topic: Strategies to Minimize Homocoupling in Suzuki Reactions Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design. This guide is structured as a series of frequently asked questions and troubleshooting workflows to address the common and often frustrating issue of homocoupling.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in a Suzuki reaction, and why is it problematic?
A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl byproduct (Ar-Ar).[1] This side reaction is detrimental for two primary reasons:
-
Reduced Yield: It consumes your boronic acid reagent, directly lowering the potential yield of your desired cross-coupled product (Ar-Ar').[1]
-
Purification Challenges: The homocoupled byproduct is often structurally similar to the target molecule, making its removal via standard purification techniques like column chromatography difficult and laborious.[1]
Q2: I'm seeing a significant amount of boronic acid homocoupling. What are the most likely root causes?
A2: The formation of homocoupled byproducts in Suzuki reactions is primarily driven by two interconnected mechanistic pathways:
-
Palladium(II)-Mediated Homocoupling: This is common when using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst. Before the main catalytic cycle begins, the Pd(II) species must be reduced to the catalytically active Pd(0). This reduction can occur via a non-catalytic, stoichiometric reaction with two molecules of your boronic acid, which generates the homocoupled dimer and Pd(0).[2][3] This is often a major issue at the start of the reaction.
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major culprit.[3][4] The active Pd(0) catalyst can be oxidized by O₂ to a Pd(II) species.[5] This newly formed Pd(II) can then enter the homocoupling pathway described above, effectively creating a parasitic cycle that consumes your starting material.[4][6] Therefore, rigorous exclusion of oxygen is one of the most critical factors in suppressing this side reaction.[3]
The diagram below illustrates these competing pathways.
References
Validation & Comparative
comparing reactivity of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene with other aryl halides
Introduction: A Multifaceted Building Block in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the rational design of synthetic routes hinges on the predictable and selective reactivity of key intermediates. Polysubstituted aromatic compounds are foundational scaffolds, and their functionalization is a cornerstone of molecular construction. 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a prime example of a highly functionalized aryl halide, engineered for versatile and chemoselective transformations.
This guide provides an in-depth comparison of the reactivity of this compound against other aryl halides. We will explore its performance in crucial synthetic reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. The discussion is grounded in mechanistic principles and supported by experimental data from analogous systems, offering a predictive framework for researchers and process chemists.
The Electronic Architecture: A Ring Primed for Reaction
The reactivity of this compound is dictated by the unique interplay of its substituents. The benzene ring is decorated with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a trifluoromethyl group (-CF₃).[1][2] These groups, positioned meta to each other, synergistically decrease the electron density of the aromatic π-system. The fluorine atom further contributes to this electron deficiency through its strong inductive effect.
This pronounced electron-poor character is the central feature governing the molecule's chemical behavior. It profoundly activates the ring for nucleophilic attack while also influencing the kinetics of metal-catalyzed processes. The presence of two distinct halogen atoms—bromine and fluorine—at ortho and para positions relative to the activating nitro group introduces an element of chemoselectivity, which is of paramount importance in multi-step synthesis.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on aromatic rings. Its mechanism is a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is the lynchpin of the reaction's feasibility, and it is dramatically enhanced by the presence of strong EWGs that can delocalize the negative charge.
Mechanism: The Role of Electron-Withdrawing Groups
The first step, the nucleophilic attack on the aromatic ring, is typically the rate-determining step.[3] The potent -NO₂ and -CF₃ groups on this compound are perfectly positioned (ortho/para to the halogens) to stabilize the resulting Meisenheimer complex, making the ring exceptionally reactive towards nucleophiles.
References
A Multi-Modal Spectroscopic Guide to the Structural Validation of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
This guide provides a comprehensive framework for the unambiguous structural determination of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a polysubstituted aromatic compound with potential applications as a building block in pharmaceutical and agrochemical synthesis. Given the presence of multiple regioisomers that can arise during synthesis, rigorous spectroscopic validation is not merely a procedural step but a cornerstone of scientific integrity, ensuring compound identity and purity.
We will dissect the molecule's structure through a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be explained, providing a self-validating system for researchers.
The Analytical Challenge: Differentiating Regioisomers
The primary challenge in validating the target structure is to definitively confirm the substitution pattern on the benzene ring. An alternative isomer, for instance, could have the bromine and fluorine atoms swapped. Each spectroscopic technique offers a unique piece of the puzzle, and only their combined interpretation can provide irrefutable proof of the structure.
Logical Workflow for Structural Validation
The validation process follows a logical progression, starting with techniques that reveal the molecular framework and proton environment, and moving to methods that probe functional groups and confirm molecular weight.
Caption: Workflow for the multi-modal spectroscopic validation of the target compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Rationale: ¹H NMR spectroscopy is the primary tool for determining the number of distinct protons and their connectivity. For our target molecule, we expect to see signals only in the aromatic region, corresponding to the two protons on the benzene ring. Their chemical shifts are heavily influenced by the surrounding electron-withdrawing substituents (NO₂, CF₃, Br, F), which deshield the protons and move their signals downfield.[1][2]
Predicted Data:
| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~8.6 - 8.8 | Doublet (d) | ~2-3 Hz | Strongly deshielded by the ortho-nitro group and the para-bromo group. Coupled to H-6. |
| H-6 | ~8.2 - 8.4 | Doublet (d) | ~2-3 Hz | Deshielded by the para-nitro group and ortho-bromo group. Coupled to H-4. |
Experimental Protocol:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Data Interpretation: The observation of two doublets in the far downfield region (typically >8.0 ppm) would be the first piece of evidence. The small coupling constant (~2-3 Hz) is characteristic of a meta-coupling between two protons, confirming their 1,3-relationship on the ring.
¹⁹F NMR Spectroscopy: A Definitive Probe for Fluorine
Rationale: With a wide chemical shift range and high sensitivity, ¹⁹F NMR is exceptionally powerful for analyzing organofluorine compounds.[3][4] It provides direct evidence for the two distinct fluorine environments in the molecule: the single fluorine atom attached to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group.
Predicted Data:
| Predicted Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Ar-F | -110 to -115 | Doublet of doublets (dd) | The chemical shift is typical for a fluorine on an electron-deficient aromatic ring. It will be coupled to the adjacent aromatic protons. |
| -CF ₃ | -62 to -64 | Singlet (s) | A characteristic shift for a benzotrifluoride.[5][6] The three fluorine atoms are chemically equivalent and too far to couple with the ring protons, resulting in a singlet. |
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR analysis.
-
Tune the NMR spectrometer to the ¹⁹F frequency. A common external reference is CFCl₃ (δ = 0.0 ppm).
-
Acquire a proton-decoupled ¹⁹F spectrum to simplify the signals.
-
Acquire a proton-coupled ¹⁹F spectrum to observe the F-H couplings.
Data Interpretation: The presence of two signals in the expected regions is crucial. A singlet around -63 ppm confirms the -CF₃ group. A more complex multiplet in the aryl-fluoride region, which simplifies upon proton decoupling, confirms the presence and position of the single fluorine atom on the ring. This technique is highly effective at distinguishing between isomers, as the chemical shift and coupling pattern of the Ar-F would change dramatically with a different substitution pattern.[7]
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy maps the carbon backbone of the molecule. We expect six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon. The signals will be split by coupling to fluorine atoms (J-CF), providing definitive evidence for the connectivity.
Predicted Data:
| Predicted Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C-CF₃ | ~122 - 125 | Quartet (q) | Characteristic signal for a CF₃ carbon, split into a quartet by the three attached fluorine atoms. |
| Aromatic Carbons | ~110 - 150 | Varies (d, q, etc.) | Six distinct signals are expected.[1] Carbons bonded to F and CF₃ will show large C-F coupling constants. Carbons bonded to Br and NO₂ will be identifiable by their chemical shifts. Quaternary carbons will typically have lower intensities.[8] |
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C{¹H} spectrum on a 100 MHz (or higher) spectrometer.
-
A longer acquisition time may be needed to observe the quaternary carbons.
Data Interpretation: The key signature is the quartet for the CF₃ carbon. Additionally, the carbon directly bonded to the single fluorine atom (C-2) will appear as a doublet with a large one-bond C-F coupling constant. The carbon bonded to the trifluoromethyl group (C-3) will appear as a quartet with a smaller two-bond C-F coupling constant. This detailed coupling information provides a robust confirmation of the substituent placement.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups. For this molecule, the most prominent and diagnostic signals will be from the nitro (NO₂) group.[9]
Caption: Simplified workflow of an IR spectroscopy experiment.
Predicted Data:
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch | 1550 - 1475 | Strong |
| NO₂ | Symmetric Stretch | 1360 - 1290 | Strong |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |
| C=C (Aromatic) | In-ring Stretch | 1600 - 1400 | Medium |
| C-F | Stretch | 1250 - 1000 | Strong |
| C-Br | Stretch | 700 - 500 | Medium |
References for IR data:[10][11]
Experimental Protocol:
-
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane), place a drop on a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.
-
Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
Data Interpretation: The presence of two very strong absorption bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is conclusive evidence for the nitro group.[9][10] Strong absorptions in the 1250-1000 cm⁻¹ range would correspond to C-F stretching vibrations.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Rationale: Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition, particularly from isotopic patterns. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, provides an unmistakable signature.[12]
Predicted Data:
| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance | Rationale |
| [M]⁺ | 287 | ~100% | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ | 289 | ~98% | Molecular ion containing the ⁸¹Br isotope.[13] |
| [M-Br]⁺ | 208 | Variable | Fragment resulting from the loss of a bromine atom. |
| [M-NO₂]⁺ | 241/243 | Variable | Fragment from the loss of the nitro group, will also show the Br isotopic pattern. |
Experimental Protocol:
-
Dissolve a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-400 amu).
-
For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the molecular formula (C₇H₂BrF₄NO₂).
Data Interpretation: The most critical observation is the pair of peaks at m/z 287 and 289 with nearly identical intensities. This "M" and "M+2" pattern is a definitive indicator of a monobrominated compound.[12][13] High-resolution analysis confirming the exact mass to within a few ppm would provide the final, irrefutable piece of evidence for the molecular formula.
Conclusion
The structural validation of this compound is achieved through the systematic and integrated interpretation of multiple spectroscopic techniques. ¹H and ¹⁹F NMR define the specific arrangement and connectivity of protons and fluorine atoms, ruling out regioisomers. ¹³C NMR confirms the carbon skeleton and the attachment points of the fluorine-containing groups. IR spectroscopy provides clear evidence of the essential nitro functional group, while mass spectrometry confirms the molecular weight and the presence of a single bromine atom. The convergence of data from all these methods provides an unassailable confirmation of the compound's structure, meeting the highest standards of scientific rigor required in research and development.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. rsc.org [rsc.org]
- 6. colorado.edu [colorado.edu]
- 7. azom.com [azom.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. savemyexams.com [savemyexams.com]
- 13. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Catalysts for Cross-Coupling with Fluorinated Compounds: Navigating the Challenges of C-F Bond Activation
For researchers, medicinal chemists, and professionals in drug development, the incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. The unique properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have made fluorinated compounds ubiquitous in pharmaceuticals and agrochemicals. However, the inert nature of the carbon-fluorine (C-F) bond, the strongest single bond to carbon, presents a significant synthetic hurdle.[1][2] This guide provides an in-depth comparative analysis of the leading catalytic systems for cross-coupling reactions involving fluorinated compounds, offering field-proven insights and experimental data to aid in catalyst selection and reaction optimization.
The Challenge and Significance of C-F Bond Functionalization
The high bond dissociation energy of the C-F bond (approximately 120 kcal/mol) makes its cleavage for cross-coupling reactions a formidable challenge.[3][4] Traditional cross-coupling methods, highly effective for other aryl halides, often fail with fluoroarenes. Consequently, the development of robust catalytic systems capable of activating the C-F bond under synthetically useful conditions is an area of intense research.[2][5][6] This guide will focus on the comparative performance of the most prominent transition metal catalysts—palladium, nickel, and copper—in overcoming this challenge.
Comparative Analysis of Catalyst Systems
The choice of catalyst is paramount for a successful cross-coupling reaction with fluorinated substrates. Each metal catalyst system offers a unique profile of reactivity, substrate scope, and functional group tolerance.
Palladium catalysts are the workhorses of cross-coupling chemistry and have been successfully adapted for C-F bond activation, particularly in electron-deficient fluoroaromatics.[5][7]
-
Mechanism and Key Features: Palladium-catalyzed C-F activation typically proceeds through a Pd(0)/Pd(II) catalytic cycle. The critical step is the oxidative addition of the C-F bond to the Pd(0) center.[5] This step is energetically demanding and is often the rate-limiting step. The success of these reactions is highly dependent on the choice of ligand, which modulates the electron density and steric environment of the palladium center. Bulky, electron-rich phosphine ligands, such as t-BuBrettPhos, are often employed to facilitate the C-F reductive elimination, a key step in C-F bond formation.[8]
-
Applications and Scope: Palladium catalysts have been successfully employed in various cross-coupling reactions of fluoroarenes, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[5][7][9] For instance, the palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones proceeds via C-F bond activation and migratory insertion of a palladium carbene.[7] Stereodivergent C-F bond functionalization of gem-difluoroalkenes has also been achieved using different palladium catalytic manifolds (Pd(0) vs. Pd(II)) to control the stereochemical outcome.[3][4]
-
Limitations: A significant limitation of palladium catalysts is their general ineffectiveness with unactivated or electron-rich aryl fluorides. The high energy barrier for oxidative addition to these substrates often leads to low or no reactivity.
Nickel catalysts have emerged as a powerful and more cost-effective alternative to palladium for the cross-coupling of challenging fluorinated substrates, including unactivated aryl fluorides.[10][11][12][13][14]
-
Mechanism and Key Features: Similar to palladium, nickel catalysts generally operate through a Ni(0)/Ni(II) catalytic cycle. However, nickel's distinct electronic properties often lead to different reactivity profiles. Electron-rich ligands, such as tricyclohexylphosphine (PCy₃), are known to enhance the oxidative addition of aryl fluorides to the nickel center.[12] The use of directing groups on the substrate can also facilitate C-F bond activation through cyclometalation.[15]
-
Applications and Scope: Nickel catalysts have demonstrated remarkable efficacy in a wide range of cross-coupling reactions involving aryl fluorides. This includes Kumada, Negishi, and Suzuki-Miyaura couplings.[10][11][12][15] For example, Ni(PCy₃)₂Cl₂ has been shown to effectively catalyze the cross-coupling of both electron-poor and electron-rich aryl fluorides with organozinc reagents, tolerating a broad array of functional groups.[12][14] Nickel-catalyzed amination of aryl fluorides with primary amines has also been successfully developed.[5]
-
Advantages over Palladium: The primary advantage of nickel is its ability to activate the C-F bonds of unactivated and even electron-rich aryl fluorides, a feat that is often challenging for palladium systems.[13] Furthermore, nickel is a more earth-abundant and less expensive metal than palladium, making it an attractive choice for large-scale synthesis.
While less common for direct C-F bond activation in cross-coupling, copper catalysts play a significant role in fluoroalkylation reactions and have shown promise in specific C-F functionalization contexts, often mediated by directing groups.[16][17]
-
Mechanism and Key Features: Copper-catalyzed cross-coupling reactions often proceed through a Cu(I)/Cu(III) catalytic cycle. The oxidative addition of the C-F bond to a Cu(I) species is a key step. The presence of a directing group on the aryl halide substrate can accelerate this typically slow oxidative addition step.[16][17]
-
Applications and Scope: Copper catalysis is particularly relevant for the introduction of fluoroalkyl groups. For instance, copper-mediated fluoroalkylation of aryl bromides and chlorides can be enabled by directing groups.[16] Copper has also been used in the fluorination of C-H bonds.[18] While direct cross-coupling involving C-F bond cleavage is less prevalent than with palladium and nickel, copper catalysis offers unique reactivity for specific transformations.
-
Current Status and Future Outlook: The development of more general and efficient copper-catalyzed methods for direct C-F bond cross-coupling remains an active area of research. Advances in ligand design and a deeper understanding of the reaction mechanisms are expected to expand the utility of copper catalysts in this challenging field.
Data-Driven Comparison of Catalyst Performance
To provide a clearer picture of the relative performance of these catalyst systems, the following table summarizes key parameters for representative cross-coupling reactions of aryl fluorides.
| Catalyst System | Substrate | Coupling Partner | Reaction Type | Yield (%) | Key Advantages | Reference |
| Palladium | Electron-deficient Aryl Fluoride | Aryl N-tosylhydrazone | C-C Coupling | Up to 70% | Good functional group tolerance | [5][7] |
| gem-Difluoroacrylate | Arylboronic Acid | C-C Coupling (Stereodivergent) | Excellent dr (>99:1) | High stereoselectivity | [3][4] | |
| Nickel | (Hetero)aryl Fluoride | Aryl Grignard Reagent | Kumada Coupling | Good to excellent | Effective for unactivated substrates | [10] |
| Aryl Fluoride | Organozinc Reagent | Negishi Coupling | Up to 92% | Broad substrate scope, tolerates various functional groups | [12][14] | |
| Aryl Fluoride | Aryl Boronic Ester | Suzuki-Miyaura Coupling | Good to excellent | Can be facilitated by directing groups or co-catalysts | [15] | |
| Copper | 2-Pyridyl Aryl Bromide | AgF | Fluorination | Good to excellent | Directing group-assisted C-F bond formation | [17] |
| Aryl Bromide/Chloride | TMSRF | Fluoroalkylation | Good to excellent | Directed introduction of fluoroalkyl groups | [16] |
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step methodologies for representative cross-coupling reactions, highlighting the causality behind experimental choices.
This protocol is adapted from the work of Zhu and Wang on the Ni(PCy₃)₂Cl₂ catalyzed cross-coupling of aryl fluorides with organozinc reagents.[12][14]
Rationale: The choice of Ni(PCy₃)₂Cl₂ as the catalyst is based on its demonstrated high efficiency. The electron-rich and bulky PCy₃ ligand is crucial for promoting the oxidative addition of the C-F bond to the Ni(0) center, which is generated in situ.
-
Step 1: Preparation of the Organozinc Reagent: In a flame-dried Schlenk tube under an argon atmosphere, add the corresponding aryl bromide (1.2 mmol) and anhydrous THF (2 mL). Cool the solution to -78 °C and add n-BuLi (1.2 mmol, 2.5 M in hexanes) dropwise. Stir the mixture at this temperature for 30 minutes. In a separate Schlenk tube, add ZnCl₂ (1.5 mmol) and anhydrous THF (2 mL). Cool this suspension to 0 °C and add the freshly prepared aryllithium solution via cannula. Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Step 2: Cross-Coupling Reaction: To a separate flame-dried Schlenk tube, add Ni(PCy₃)₂Cl₂ (0.05 mmol, 5 mol%), the aryl fluoride (1.0 mmol), and anhydrous THF (2 mL) under an argon atmosphere. To this mixture, add the freshly prepared organozinc reagent solution via cannula.
-
Step 3: Reaction Execution and Workup: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 4: Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
This protocol is a general representation based on the principles of Buchwald-Hartwig amination.[9][19][20][21]
Rationale: This reaction employs a palladium catalyst with a bulky, electron-rich phosphine ligand to facilitate the C-N bond formation. The choice of a strong, non-nucleophilic base is critical for deprotonating the amine and promoting the catalytic cycle.
-
Step 1: Reaction Setup: In a glovebox, add a vial with a stir bar, Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable biarylphosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong base such as NaOtBu (1.4 mmol). Add the aryl fluoride (1.0 mmol) and the amine (1.2 mmol).
-
Step 2: Solvent Addition and Reaction: Add anhydrous toluene (2 mL) to the vial. Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.
-
Step 3: Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Step 4: Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired arylamine product.
Visualizing the Catalytic Cycles
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagrams illustrate the generally accepted catalytic cycles for palladium and nickel-catalyzed cross-coupling of aryl fluorides.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling with aryl fluorides.
Caption: Generalized catalytic cycle for nickel-catalyzed cross-coupling with aryl fluorides.
Conclusion and Future Perspectives
The cross-coupling of fluorinated compounds has transitioned from a synthetic challenge to a widely applicable strategy, thanks to significant advances in catalyst development. Palladium catalysts offer high precision and functional group tolerance, particularly for electron-deficient systems. Nickel catalysts provide a powerful, cost-effective solution for activating even unactivated and electron-rich aryl fluorides. Copper catalysis, while still developing in the context of direct C-F cross-coupling, presents unique opportunities, especially in fluoroalkylation reactions.
The choice of catalyst should be guided by the specific substrate, desired transformation, and economic considerations. As research continues, the development of new ligands, more active and stable catalysts, and a deeper mechanistic understanding will undoubtedly further expand the synthetic chemist's toolbox for the functionalization of fluorinated molecules, paving the way for the discovery of novel pharmaceuticals, agrochemicals, and materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents. | Semantic Scholar [semanticscholar.org]
- 12. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. grokipedia.com [grokipedia.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Advanced Fragments: The Strategic Advantages of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene in Fragment-Based Design
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which, despite their low initial affinity, bind to biological targets with high efficiency.[1][2] These atom-efficient interactions provide superior starting points for optimization into potent and drug-like candidates.[1] The success of any FBDD campaign is fundamentally reliant on the quality and design of the fragment library.[1][3] While traditional libraries often prioritize broad diversity and adherence to the "Rule of Three" (Ro3), a new paradigm is emerging: the use of densely functionalized, information-rich fragments that offer clear and predictable pathways for chemical elaboration.[1][3][4]
This guide provides an in-depth technical analysis of one such advanced fragment: 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene . We will dissect its molecular architecture to explain the causal advantages each functional group confers within an FBDD workflow, from initial screening to hit-to-lead optimization. This molecule is not merely a starting point; it is a pre-packaged toolkit of solutions to common challenges in medicinal chemistry.
Deconstructing the Powerhouse: An Analysis of Molecular Architecture
The unique value of this compound lies in the strategic convergence of four distinct chemical motifs on a single, rigid benzene scaffold. Each group is chosen not just for its binding potential but for its synergistic contribution to screening, characterization, and synthetic elaboration.
Caption: Key functional groups and their primary advantages.
The Trifluoromethyl (-CF3) Group: A "Magic Methyl" Upgrade
The trifluoromethyl group is a cornerstone of modern medicinal chemistry for several reasons.[5][6][7]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5][6][8] This property can significantly prolong a drug's half-life, leading to improved pharmacokinetic profiles.[5][6]
-
Increased Binding Affinity & Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and hydrophobic interactions within a target's binding pocket.[5][8] Its strong electron-withdrawing nature can also modulate the electronics of the aromatic ring, potentially leading to stronger electrostatic or hydrogen bonding interactions.[8][9]
-
Bioisosteric Replacement: It can serve as a bioisostere for groups like methyl or chlorine, offering a way to fine-tune steric and electronic properties while improving metabolic stability.[8][9]
The Nitro (-NO2) Group: A Versatile Electron Sink and Synthetic Precursor
The nitro group is a powerful and versatile functional group in drug design.
-
Strong Electron-Withdrawing Properties: As one of the strongest electron-withdrawing groups, the -NO2 moiety significantly polarizes the aromatic ring. This can enhance binding interactions with electron-rich residues in a protein active site and favors interactions with nucleophilic sites.[10][11][12][13]
-
Hydrogen Bond Acceptor: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing a key interaction point for binding to a biological target.
-
A Critical Synthetic Handle: The true power of the nitro group in FBDD lies in its synthetic potential. It is readily and cleanly reduced to an aniline (-NH2) group.[14][15] This transformation opens up a vast toolbox of subsequent reactions, including amide bond formation, sulfonylation, and reductive amination, providing a reliable vector for fragment growth.
The Aryl Halides (Br and F): Dual-Purpose Tools for Screening and Synthesis
The presence of two different halogens on the scaffold is a strategic design choice that provides multiple advantages.
-
Orthogonal Synthetic Vectors: The bromine atom is a workhorse for synthetic elaboration. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[15][16][17] This provides a predictable and robust route for fragment growing.
-
Halogen Bonding Potential: The bromine atom, in particular, can act as a halogen bond donor, forming a specific, directional interaction with electron-rich atoms (like oxygen or nitrogen) in the protein backbone or side chains.[18][19] This provides an additional, often underexploited, mode of binding.
-
Enabling Advanced Screening Techniques: The fluorine atom is invaluable for ¹⁹F NMR-based screening.[20] Since fluorine is absent in biological systems, ¹⁹F NMR provides a background-free signal.[21] This allows for the screening of fragment "cocktails" (mixtures of 10-20 compounds), dramatically increasing throughput compared to traditional ¹H NMR screening.[1][22][23]
Quantitative Comparison: Benchmarking Against FBDD Standards
A fragment's utility is ultimately defined by its physicochemical properties. A well-designed fragment should adhere to the "Rule of Three" (Ro3) to ensure it retains the favorable properties of a small molecule, such as higher solubility and better ligand efficiency.[1][3]
Table 1: Physicochemical Properties of this compound vs. Ro3 and Alternative Fragments
| Property | This compound | "Rule of Three" Guideline[1] | Alternative Fragment 1: 1-Bromo-3-nitrobenzene | Alternative Fragment 2: 1-Fluoro-3-(trifluoromethyl)benzene |
| Molecular Weight (MW) | 288.0 g/mol | ≤ 300 Da | 202.0 g/mol | 180.1 g/mol |
| cLogP | ~2.8 - 3.2 | ≤ 3 | ~2.4 | ~2.6 |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | 0 | 0 |
| Hydrogen Bond Acceptors (HBA) | 2 (from -NO2) | ≤ 3 | 2 | 0 |
| Polar Surface Area (PSA) | 45.8 Ų | ≤ 60 Ų | 45.8 Ų | 0 Ų |
| Rotatable Bonds | 1 | ≤ 3 | 1 | 1 |
| ¹⁹F NMR Active? | Yes | N/A | No | Yes |
| Primary Synthetic Handle | C-Br Coupling, -NO2 Reduction | N/A | C-Br Coupling, -NO2 Reduction | C-H Activation |
As the data clearly shows, this compound fits comfortably within the Ro3 guidelines, confirming its suitability as a starting fragment. Crucially, it packs significantly more functionality and synthetic potential into a similar molecular weight and lipophilicity space compared to simpler alternatives. While 1-Bromo-3-nitrobenzene offers two synthetic vectors, it lacks the metabolic stability and ¹⁹F NMR handle of the trifluoromethyl and fluoro groups. Conversely, 1-Fluoro-3-(trifluoromethyl)benzene is excellent for ¹⁹F NMR screening but lacks the versatile synthetic handles of the bromo and nitro groups. Our title compound uniquely combines the best attributes of these alternatives.
Experimental Workflow Integration: From Screening to Lead
The true advantage of this fragment becomes apparent when mapping its journey through a typical FBDD workflow. Its design directly addresses and streamlines key experimental stages.
Workflow Diagram: FBDD with a Multi-Functional Fragment
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onenucleus.com [onenucleus.com]
- 3. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 4. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. svedbergopen.com [svedbergopen.com]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 19. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. mdpi.com [mdpi.com]
- 22. lifechemicals.com [lifechemicals.com]
- 23. researchgate.net [researchgate.net]
cost-analysis of different synthetic routes to substituted nitroaromatics
A Comparative Guide to the Synthesis of Substituted Nitroaromatics: A Cost and Efficiency Analysis
Substituted nitroaromatic compounds are foundational pillars in the chemical industry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and high-energy materials.[1][2][3] Their widespread utility necessitates the development of efficient, scalable, and economically viable synthetic methods.[4][5] However, traditional methods often grapple with challenges of safety, environmental impact, and poor selectivity, prompting a continuous search for superior alternatives.[4][6][7]
This guide provides an in-depth cost-analysis of the primary synthetic routes to substituted nitroaromatics. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, evaluate the economic drivers of each method, and present the data required for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Route 1: Electrophilic Aromatic Nitration (S_E_Ar) - The Workhorse
The direct nitration of aromatic compounds via electrophilic aromatic substitution (S_E_Ar) is the most established and industrially prevalent method.[2][8] The classical approach involves the use of "mixed acid," a combination of concentrated nitric acid and sulfuric acid.[1][5]
Principle and Mechanism: The Ingold-Hughes Pathway
The reaction proceeds via the Ingold-Hughes mechanism. Sulfuric acid, being a stronger acid, protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[6][9] This potent electrophile is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as the sigma complex or arenium ion. Subsequent deprotonation by a weak base (like water or HSO₄⁻) restores aromaticity, yielding the nitroaromatic product.[9]
The regioselectivity of the reaction is dictated by the electronic nature of the substituents already present on the aromatic ring. Electron-donating groups direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.[10]
Cost-Analysis
At first glance, S_E_Ar appears to be the most cost-effective route due to the low bulk price of nitric and sulfuric acids. However, a comprehensive cost analysis reveals significant hidden expenditures:
-
Reagent Costs: While the primary acids are inexpensive, the use of fuming nitric acid or other potent nitrating agents for deactivated rings can increase costs.[9]
-
Safety and Infrastructure: The highly corrosive and exothermic nature of mixed-acid nitrations necessitates specialized reactors and robust safety protocols, representing a significant capital investment.
-
Waste Management: The process generates large volumes of hazardous and corrosive spent acid, the treatment and disposal of which are expensive and environmentally regulated.[3][6][11]
-
Selectivity Issues: The harsh reaction conditions can lead to over-nitration (formation of dinitro or trinitro compounds) and the production of undesired isomers, lowering the yield of the target molecule and requiring costly purification steps.[6][7][12]
Modern advancements aim to mitigate these costs. The use of solid acid catalysts, milder nitrating agents, or continuous-flow microreactors can improve safety, increase selectivity, and reduce waste, thereby enhancing the overall economic viability.[4][6]
Experimental Protocol: Nitration of Benzene
Objective: To synthesize nitrobenzene from benzene using mixed acid.
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
Procedure:
-
Carefully prepare the nitrating mixture by slowly adding 30 mL of concentrated H₂SO₄ to 25 mL of concentrated HNO₃ in a flask cooled in an ice bath.
-
Slowly add 20 mL of benzene to the nitrating mixture in small portions, ensuring the temperature does not exceed 50-60°C. Swirl the flask continuously.
-
After the addition is complete, heat the mixture gently using a water bath at 60°C for one hour to complete the reaction.
-
Cool the reaction mixture and carefully pour it into 250 mL of cold water.
-
Transfer the mixture to a separatory funnel. The lower layer of spent acid is removed, and the upper layer containing crude nitrobenzene is retained.
-
Wash the crude nitrobenzene successively with water, 5% sodium bicarbonate solution, and again with water to remove residual acid.
-
Dry the nitrobenzene over anhydrous magnesium sulfate.
-
Purify the final product by distillation.
Route 2: Nucleophilic Aromatic Substitution (S_N_Ar) - The Targeted Approach
Nucleophilic aromatic substitution (S_N_Ar) offers a powerful alternative for synthesizing highly substituted nitroaromatics that are difficult to access via direct nitration. This pathway is viable only when the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups, such as a nitro group itself.[13][14]
Principle and Mechanism: The Addition-Elimination Pathway
The S_N_Ar reaction proceeds through a two-step addition-elimination mechanism.[15] A strong nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (typically a halide).[13] This addition step is usually rate-determining and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[13][14] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[15]
For this reaction to be efficient, the electron-withdrawing group(s) must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[14]
Cost-Analysis
The economic profile of S_N_Ar differs significantly from that of S_E_Ar:
-
Starting Material Costs: The primary cost driver is the pre-functionalized aromatic substrate, which is inherently more expensive than a simple arene. The cost will depend on the complexity of the molecule and the nature of the leaving group.
-
Reagent Costs: The cost of the nucleophile can vary widely, from inexpensive sources like ammonia or hydroxide to more complex and costly amines or alkoxides.
-
Operational Costs: S_N_Ar reactions often proceed under milder conditions than electrophilic nitrations, potentially lowering energy costs.
-
Waste Management: The reactions are often cleaner and more selective, leading to less waste and reduced purification costs.
-
Process Efficiency: For complex target molecules, an S_N_Ar strategy can be more atom-economical and result in higher overall yields than a multi-step synthesis starting with direct nitration.
Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine
Objective: To synthesize 2,4-dinitrophenylhydrazine from 1-chloro-2,4-dinitrobenzene.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Hydrazine hydrate (64%)
-
Ethanol (95%)
-
Hot plate with magnetic stirrer
-
Beakers and filtration apparatus
Procedure:
-
Dissolve 2.0 g of 1-chloro-2,4-dinitrobenzene in 30 mL of 95% ethanol in a beaker by warming gently.
-
In a separate beaker, cautiously add 1.5 mL of 64% hydrazine hydrate to 10 mL of 95% ethanol.
-
Slowly add the hydrazine solution to the warm solution of 1-chloro-2,4-dinitrobenzene with continuous stirring.
-
An immediate reaction occurs, and a reddish-orange precipitate of 2,4-dinitrophenylhydrazine forms.
-
Allow the mixture to cool to room temperature and then in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol or butan-2-ol to obtain pure 2,4-dinitrophenylhydrazine.
Route 3: Modern Catalytic and Alternative Methods
Driven by the principles of green chemistry and the demand for higher selectivity, several modern synthetic routes have emerged.[16][17][18] These methods often offer advantages in terms of functional group tolerance, reaction conditions, and environmental impact, although sometimes at a higher initial reagent or catalyst cost.
A. Palladium-Catalyzed Nitration
Transition metal catalysis, particularly with palladium, has enabled the synthesis of nitroaromatics from aryl chlorides, triflates, and boronic acids using a nitrite source.[19] These methods are prized for their broad substrate scope and exceptional functional group compatibility, allowing for the synthesis of complex nitroaromatics that are inaccessible via other routes.[19]
-
Cost-Analysis: The primary economic barrier is the high cost of palladium catalysts and the often-specialized ligands required.[18] However, for high-value products in the pharmaceutical industry, these costs can be justified by the high yields, selectivity, and avoidance of protecting group chemistry, which simplifies the overall synthetic scheme and reduces purification costs.[18][20]
B. Oxidation of Arylamines
The oxidation of primary arylamines provides another route to nitroaromatics. This method is particularly useful when the corresponding amine is readily available or when direct nitration would lead to undesired side reactions. Various oxidizing agents can be employed, with modern protocols focusing on greener and more selective options.[5][21]
-
Cost-Analysis: The cost is dependent on the price of the starting arylamine and the chosen oxidizing agent. While some oxidants are inexpensive, others can be costly. This route's economic viability is often determined on a case-by-case basis, depending on the relative cost and availability of the starting amine versus the arene required for direct nitration.
C. Emerging "Green" Methodologies
-
Continuous-Flow Nitration: Performing nitration in microreactors offers superior control over temperature and reaction time, significantly enhancing safety and often improving yield and selectivity.[4] While the initial capital investment for flow chemistry equipment is high, the long-term operational costs can be lower due to increased efficiency, automation, and reduced waste.[16]
-
Photoredox Catalysis: Visible-light-driven methods using photoredox catalysts and cost-effective nitrite sources are emerging as a mild and selective way to synthesize nitroaromatics at room temperature.[4][22] The cost of the photocatalyst is a key factor, but the mild conditions and high selectivity can make it an attractive option for complex, late-stage nitrations.[22]
Visualizing the Synthetic Workflows
dot digraph "Synthetic_Routes_to_Nitroaromatics" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} .dot Caption: Comparative workflows for major synthetic routes to nitroaromatics.
Data Summary and Comparison
The choice of synthetic route is a multi-variable decision that balances cost, efficiency, safety, and environmental impact. The following tables provide a comparative summary to aid in this decision-making process.
Table 1: Qualitative Comparison of Synthetic Routes
| Feature | Electrophilic Aromatic Nitration (S_E_Ar) | Nucleophilic Aromatic Substitution (S_N_Ar) | Modern Catalytic Methods (e.g., Pd-catalyzed) |
| Typical Reagents | HNO₃, H₂SO₄ | Activated Aryl Halide, Strong Nucleophile | Aryl Halide/Triflate, Nitrite Source, Pd Catalyst, Ligand |
| Conditions | Harsh, often high temp., strongly acidic | Generally milder than S_E_Ar | Often mild to moderate temperatures |
| Substrate Scope | Broad for simple arenes; limited by deactivating groups | Requires electron-deficient arenes with leaving groups | Very broad, high functional group tolerance |
| Key Advantages | Low-cost bulk reagents, well-established | High regioselectivity, good for poly-substituted rings | Excellent selectivity & functional group tolerance |
| Key Disadvantages | Poor selectivity, harsh conditions, large acid waste stream | Limited to activated substrates, cost of starting material | High cost of catalyst and ligands, potential for metal contamination |
Table 2: Cost-Factor Analysis
| Cost Factor | Electrophilic Aromatic Nitration (S_E_Ar) | Nucleophilic Aromatic Substitution (S_N_Ar) | Modern Catalytic Methods (e.g., Pd-catalyzed) |
| Starting Material Cost | Low | Medium to High | Medium to High |
| Reagent/Catalyst Cost | Low | Low to Medium | High |
| Energy Input | Medium to High (exothermic control/heating) | Low to Medium | Low to Medium |
| Waste Management Cost | High (spent acid) | Low to Medium | Medium (solvent & ligand waste) |
| Purification Cost | High (isomer separation) | Low (often clean reactions) | Low to Medium |
| Overall Economic Viability | Best for large-scale, simple nitroaromatics | Best for specific, highly functionalized targets | Best for high-value, complex molecules (e.g., pharmaceuticals) |
Conclusion
The synthesis of substituted nitroaromatics is not a one-size-fits-all endeavor. The traditional mixed-acid nitration remains a cornerstone for the bulk production of simple nitroaromatics due to its low upfront reagent costs, but its significant drawbacks in safety, waste, and selectivity are driving innovation.[3][6][7]
For complex, high-value targets, particularly in the pharmaceutical sector, modern methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling offer unparalleled precision and functional group tolerance.[19][20][23] While the initial catalyst or substrate costs may be higher, the benefits of improved yields, reduced purification efforts, and milder conditions often lead to a more favorable overall process economy.[24]
The future of nitroaromatic synthesis lies in the continued development of "green" and catalytic approaches.[16][17] Technologies like continuous-flow processing and photoredox catalysis promise to deliver not only safer and more environmentally benign processes but also superior control and efficiency, ultimately reshaping the economic landscape of this vital class of chemical synthesis.[4][22]
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 7. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. EP1062198B1 - Process for nitration of aromatic compounds using a non-acid type nitration process - Google Patents [patents.google.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development | MDPI [mdpi.com]
- 19. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 20. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. solubilityofthings.com [solubilityofthings.com]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is a highly functionalized aromatic ring, making it a valuable building block in the synthesis of complex pharmaceutical agents. However, its multi-step synthesis invariably introduces impurities that must be rigorously identified, quantified, and controlled. This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in commercial batches of this critical intermediate, grounded in established scientific principles and regulatory expectations.
The Genesis of Impurities: A Synthetic Perspective
Understanding the potential impurities in this compound begins with an analysis of its probable synthetic pathway. While proprietary manufacturing processes vary, a common route involves the nitration of a brominated, fluorinated benzotrifluoride precursor.
A plausible synthesis could start from 2-bromo-1-fluoro-3-(trifluoromethyl)benzene. The critical step, electrophilic nitration, is seldom perfectly regioselective. The directing effects of the existing substituents (bromo, fluoro, and trifluoromethyl groups) will dictate the position of the incoming nitro group. This leads to the formation of not only the desired product but also several positional isomers.
Potential Organic Impurities May Include: [1][2][3]
-
Starting Materials: Unreacted 2-bromo-1-fluoro-3-(trifluoromethyl)benzene.
-
Isomeric By-products: Regioisomers such as 1-Bromo-2-fluoro-4-nitro-3-(trifluoromethyl)benzene and 1-Bromo-2-fluoro-6-nitro-3-(trifluoromethyl)benzene.
-
Over-nitrated or Under-nitrated Species: Dinitro or non-nitrated precursors.
-
Degradation Products: Compounds formed during synthesis or storage, potentially through hydrolysis or other side reactions.
-
Residual Solvents and Reagents: Any solvents or reagents carried over from the manufacturing process.
The rigorous control of these impurities is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] The ICH Q3A guidelines, for instance, set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4]
A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for accurate impurity profiling. The choice depends on the nature of the impurities (volatility, polarity, concentration) and the specific information required (quantification, structural elucidation). Here, we compare the workhorse techniques of modern pharmaceutical analysis.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | - High resolution for isomeric separation- Excellent quantitative accuracy and precision- Robust and widely available- Non-destructive (analytes can be collected) | - Limited identification capabilities (based on retention time)- Requires chromophoric impurities for UV detection- Can be time-consuming for method development | Routine quality control, quantification of known impurities, and purity assays. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and fragmentation. | - Excellent for volatile and semi-volatile impurities- High sensitivity- Provides molecular weight and structural information from fragmentation patterns- Ideal for residual solvent analysis | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some analytes | Identification and quantification of volatile organic impurities, starting materials, and certain by-products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. | - Applicable to a wide range of polar and non-polar compounds- Provides molecular weight information for each separated peak- High sensitivity and selectivity- Tandem MS (MS/MS) offers detailed structural information | - Ionization suppression/enhancement effects can affect quantification- Higher cost and complexity compared to HPLC-UV | Definitive identification of unknown impurities, characterization of degradation products, and trace-level impurity analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | - Unambiguous structure elucidation of unknown impurities- Can provide quantitative information without a reference standard (qNMR)- Non-destructive | - Relatively low sensitivity compared to MS- Requires isolation of the impurity or advanced techniques for complex mixtures- High instrument cost | Absolute structure confirmation of isolated impurities, and characterization of complex molecules. |
Experimental Protocols: A Practical Approach
The following protocols are designed as robust starting points for the characterization of impurities in this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity and Isomer Separation
This method is designed to separate the main component from its potential positional isomers and other related substances.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid (or formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 80 25 80 26 40 | 30 | 40 |
-
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and a blank. Identify the main peak and any impurity peaks. Relative retention times can be used to track known impurities.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for identifying volatile starting materials and by-products.
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium carrier gas
-
HPLC-grade solvent for sample dilution (e.g., dichloromethane)
Procedure:
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
-
Sample Preparation: Dilute the sample in dichloromethane to a concentration of approximately 100 µg/mL.
-
Analysis: Inject the sample. Analyze the resulting chromatogram and mass spectra. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[6]
Protocol 3: Advanced Characterization with LC-MS and LC-SPE-NMR
For definitive structural elucidation of unknown impurities, hyphenated techniques are indispensable.
Workflow:
-
LC-MS Analysis:
-
Utilize an HPLC method similar to Protocol 1, but with a formic acid or ammonium formate buffered mobile phase for MS compatibility.
-
Obtain accurate mass measurements using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the elemental composition of unknown impurity peaks.
-
Perform tandem MS (MS/MS) to induce fragmentation and obtain structural information.
-
-
LC-SPE-NMR for Unambiguous Structure Elucidation:
-
For critical unknown impurities, employ an LC-SPE-NMR system.
-
The impurity of interest is separated by HPLC and trapped on a solid-phase extraction (SPE) cartridge.
-
Multiple trapping cycles can be performed to concentrate the impurity.
-
The trapped impurity is then eluted from the SPE cartridge with a deuterated solvent directly into the NMR flow probe for analysis.
-
A suite of 1D (¹H, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to definitively establish the chemical structure, including the exact positions of the substituents on the aromatic ring. Due to the presence of both fluorine and trifluoromethyl groups, ¹⁹F NMR is a particularly powerful tool, as the chemical shifts are highly sensitive to the electronic environment.[7][8]
-
Visualizing the Workflow
Caption: Integrated workflow for impurity characterization.
Conclusion
The characterization of impurities in this compound is a multi-faceted analytical challenge that requires a strategic combination of orthogonal techniques. While HPLC-UV serves as a robust platform for routine quality control and quantification of known impurities, it is insufficient for the definitive identification of novel or unexpected species. GC-MS is essential for monitoring volatile impurities, particularly unreacted starting materials. For a comprehensive and regulatory-compliant impurity profile, the hyphenated technique of LC-MS is indispensable for providing molecular weight and preliminary structural data. In cases where absolute structural confirmation is required, particularly for impurities present at significant levels, advanced methodologies such as LC-SPE-NMR are the gold standard. By employing this integrated approach, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical pharmaceutical intermediate, thereby de-risking the drug development process.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biophysics.org [biophysics.org]
A Comparative Guide to Assessing the Metabolic Stability of Novel Compounds Derived from 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability.[1][2] A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations or could produce toxic metabolites, leading to costly late-stage failures.[2][3] Conversely, a compound that is too stable might accumulate in the body, causing adverse effects.[2] Therefore, a thorough and early assessment of metabolic stability is paramount for selecting drug candidates with favorable pharmacokinetic properties.[2][4]
This guide provides a comprehensive framework for assessing the metabolic stability of novel compounds derived from the versatile chemical scaffold, 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. We will delve into the structural features of this parent compound that are likely to influence its metabolism and present detailed, field-proven protocols for in vitro assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their lead optimization programs.
Deconstructing the Scaffold: Predicted Metabolic Liabilities and Strengths of this compound Derivatives
The parent compound, this compound, is a rich tapestry of functional groups, each contributing to the overall physicochemical and metabolic profile of its derivatives. Understanding the interplay of these groups is crucial for predicting potential metabolic hotspots and for designing more robust analogues.
-
The Trifluoromethyl (CF3) Group: A Shield Against Metabolism The trifluoromethyl group is a widely used moiety in medicinal chemistry to enhance metabolic stability.[1][5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[1][5] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, a common site of oxidative metabolism can be effectively blocked.[1] This "metabolic switching" can lead to a longer half-life and improved bioavailability.[1] For derivatives of our parent scaffold, the CF3 group is anticipated to confer significant metabolic stability to its position on the aromatic ring.[5][6][7]
-
The Nitro (NO2) Group: A Double-Edged Sword The nitro group is a strong electron-withdrawing group that can influence a molecule's electronic properties and binding affinity.[8][9] However, it is also a known "structural alert" or toxicophore, primarily due to its potential for metabolic reduction.[10][11] The nitro group can undergo a six-electron reduction, catalyzed by nitroreductases found in mammalian tissues and gut microbiota, to form nitroso, N-hydroxylamino, and ultimately amino metabolites.[10] The N-hydroxylamino intermediate, in particular, has been associated with genotoxicity.[10] Therefore, the nitro group on our scaffold represents a potential metabolic liability that warrants careful investigation.
-
Halogenation (Bromo and Fluoro Substituents): Modulators of Metabolism The bromo and fluoro substituents also play a significant role in the metabolic profile. The fluorine atom, with its high electronegativity, can influence the electronic environment of the aromatic ring and enhance metabolic stability.[12][13] Brominated aromatic compounds are known to undergo various metabolic transformations, including oxidative dehalogenation and conjugation reactions.[14] The positions of these halogens relative to other functional groups will dictate their susceptibility to metabolism.
In Vitro Assessment of Metabolic Stability: A Comparative Approach
To experimentally determine the metabolic stability of novel derivatives, a tiered approach employing various in vitro systems is recommended. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[4][15]
Liver Microsomal Stability Assay: A First Look at Phase I Metabolism
Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4] This assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint) by Phase I enzymes.[4]
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and liver microsomes.
-
Compound Addition: Add the test compound and positive controls to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to individual wells.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
Data Analysis and Interpretation:
The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time plot, the half-life (t1/2) is calculated. The intrinsic clearance (CLint) is then determined using the following equation:
CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein)
Expected Outcomes for Derivatives of this compound:
Derivatives are expected to exhibit a range of stabilities depending on the nature and position of their substituents. The presence of the CF3 group should generally confer stability. Modifications that introduce metabolically labile groups will likely decrease the half-life.
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Metabolism
Intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as functional transporters.[4] This makes the hepatocyte stability assay the "gold standard" for in vitro metabolism studies, providing a more comprehensive and physiologically relevant assessment of a compound's metabolic fate.[4][16]
Experimental Protocol: Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes, accounting for both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker with CO2 control (37°C, 5% CO2)
-
LC-MS/MS system
Methodology:
-
Hepatocyte Thawing and Preparation: Rapidly thaw cryopreserved hepatocytes and resuspend them in pre-warmed incubation medium. Determine cell viability and concentration.
-
Compound Addition: In a 96-well plate, add the test compound and controls to the hepatocyte suspension to achieve the desired final concentration.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by transferring an aliquot of the cell suspension to a plate containing cold acetonitrile with an internal standard.
-
Sample Processing and Analysis: Process and analyze the samples as described in the microsomal stability assay.
Data Analysis and Interpretation:
The data analysis is similar to the microsomal stability assay, with CLint expressed as µL/min/10^6 cells. A comparison of the clearance values from microsomal and hepatocyte assays can provide insights into the relative contributions of Phase I and Phase II metabolism.
Potential Metabolic Pathways for Nitroaromatic Compounds
Caption: Simplified metabolic reduction pathway of a nitroaromatic compound.
Comparative Data Summary
The following table provides a hypothetical yet representative summary of data that could be obtained from the metabolic stability assays for two derivatives of the parent scaffold.
| Compound | Modification | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) | Predicted Major Pathway |
| Derivative A | Replacement of Br with a metabolically labile group | 15 | 46.2 | 10 | 69.3 | CYP-mediated oxidation |
| Derivative B | Replacement of NO2 with a stable isostere | > 60 | < 11.6 | > 120 | < 5.8 | Minimal Metabolism |
| Warfarin | (Control) | > 60 | < 11.6 | 110 | 6.3 | CYP-mediated oxidation |
| Verapamil | (Control) | 8 | 86.6 | 6 | 115.5 | CYP-mediated oxidation |
Interpretation of Comparative Data:
-
Derivative A shows rapid clearance in both microsomes and hepatocytes, suggesting it is a substrate for CYP enzymes. The even faster clearance in hepatocytes may indicate some contribution from Phase II metabolism.
-
Derivative B , with the nitro group replaced, is significantly more stable in both systems. This strongly suggests that the nitro group was a primary site of metabolism in the parent scaffold.
Conclusion: A Strategic Approach to Optimizing Metabolic Stability
The assessment of metabolic stability is an indispensable component of modern drug discovery.[3] By systematically evaluating novel compounds derived from the this compound scaffold using the in vitro methods described in this guide, researchers can gain crucial insights into their pharmacokinetic potential. Understanding the interplay of the trifluoromethyl, nitro, and halogen substituents allows for a rational, structure-based approach to drug design. Early identification and mitigation of metabolic liabilities, such as the reduction of the nitro group, can significantly increase the probability of advancing a compound to clinical development. This guide provides the foundational knowledge and practical protocols to empower researchers to make data-driven decisions and ultimately, to design safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. svedbergopen.com [svedbergopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. innospk.com [innospk.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. nuvisan.com [nuvisan.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
computational analysis of the reactivity of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
An In-Depth Computational Guide to the Reactivity of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
This compound is a poly-substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its dense functionalization with multiple electron-withdrawing groups (EWG) — a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and two different halogens (Br and F) — renders the benzene ring highly electron-deficient. This electronic profile makes it an excellent substrate for reactions such as nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthetic chemistry for forging carbon-heteroatom and carbon-carbon bonds.[1][2]
Predicting the regioselectivity of such a complex molecule is non-trivial. With multiple potential reaction sites, a purely intuition-based approach can be misleading. Computational chemistry offers a powerful lens to dissect the subtle electronic factors governing its reactivity, enabling more efficient and predictable synthetic planning.[3][4] This guide will compare the reactivity at different positions of the molecule, elucidate the competition between the two halogen leaving groups, and benchmark its reactivity against simpler analogues.
The Computational Microscope: Methodology and Rationale
To probe the reactivity of this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical method that balances computational cost with high accuracy for electronic structure calculations.[1][5]
Experimental Protocol: DFT Calculation Workflow
-
Molecule Building and Geometry Optimization: The 3D structure of this compound is built using a molecular editor. A geometry optimization is then performed using the B3LYP functional with a 6-311G(d,p) basis set to find the molecule's lowest energy conformation.[6]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive key electronic descriptors. This includes the generation of molecular orbitals (specifically the Lowest Unoccupied Molecular Orbital, LUMO), the molecular electrostatic potential (ESP) map, and population analysis to determine partial atomic charges (e.g., Hirshfeld charges).[7][8]
-
Fukui Function Calculation: To model the response of the molecule to nucleophilic attack, calculations are performed on both the neutral molecule (N electrons) and its anionic form (N+1 electrons). The difference in electron density is used to compute the condensed Fukui function (f+) for nucleophilic attack at each atomic site.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Comparative Study of Predicting Radical C—H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General‐Purpose Reactivity Indicator and the Radical Fukui Function - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Trifluoromethylation of Aromatic Compounds: A Comparative Analysis of Modern Methods
The introduction of a trifluoromethyl (CF₃) group into aromatic systems is a paramount strategy in contemporary drug discovery and materials science.[1][2][3] This small functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic and steric properties.[1][4][5] Consequently, the development of efficient and versatile trifluoromethylation methods has been a major focus of chemical research. This guide provides an in-depth, objective comparison of the leading methods for aromatic trifluoromethylation, complete with supporting experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific needs.
The Trifluoromethyl Group: A Privileged Moiety
The unique properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms. This leads to a strong electron-withdrawing effect, which can significantly impact the reactivity and biological activity of an aromatic compound.[5] The CF₃ group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] Its lipophilicity aids in membrane permeability, a crucial factor for drug bioavailability.[7] Many blockbuster drugs, such as Fluoxetine (Prozac) and Celecoxib (Celebrex), feature a trifluoromethyl group, highlighting its importance in medicinal chemistry.[1]
Navigating the Landscape of Trifluoromethylation Methods
Modern trifluoromethylation methods for aromatic compounds can be broadly classified into three main categories based on the nature of the trifluoromethyl source:
-
Electrophilic Trifluoromethylation : These methods utilize reagents that deliver a formal "CF₃⁺" equivalent to electron-rich aromatic rings.
-
Nucleophilic Trifluoromethylation : These methods employ reagents that act as a source of "CF₃⁻" to react with aryl halides or other electrophilic partners.
-
Radical Trifluoromethylation : These methods generate a trifluoromethyl radical (•CF₃) that can react with a broad range of aromatic substrates, often through C-H activation.
The choice of method is dictated by the substrate's electronic properties, the presence of other functional groups, and the desired regioselectivity.
Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon
Electrophilic trifluoromethylation is a powerful tool for the direct functionalization of electron-rich arenes and heterocycles.[8] The most prominent reagents in this class are hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[5][8][9]
Mechanism of Action
These reagents generate an electrophilic trifluoromethylating species that can be attacked by a nucleophilic aromatic ring.[8] In some cases, the reaction may proceed through a single-electron transfer (SET) mechanism, generating a trifluoromethyl radical.[8]
Caption: Generalized workflow for electrophilic aromatic trifluoromethylation.
Comparative Performance of Electrophilic Reagents
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagents I & II | Indoles, phenols, β-ketoesters, electron-rich arenes[5] | Bench-stable, commercially available, broad substrate scope[5] | Can be more expensive than other options[5] |
| Sulfonium Salts | Umemoto Reagents | Silyl enol ethers, arenes, heterocycles[2][5] | Highly reactive, effective for a wide range of nucleophiles[2][5] | Can require harsher conditions; some derivatives are less stable[5] |
| Sulfoximine Salts | Shibata Reagents | β-ketoesters[5] | Shelf-stable and commercially available[5] | Less extensively studied compared to Togni and Umemoto reagents[5] |
Experimental Protocol: Trifluoromethylation of Anisole with Togni's Reagent II
This protocol describes the direct trifluoromethylation of anisole, an electron-rich aromatic compound.
Materials:
-
Anisole
-
Togni Reagent II
-
Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anisole (1.0 mmol) and anhydrous DCM (5 mL).
-
Add Zn(OTf)₂ (0.1 mmol, 10 mol%).
-
Add Togni Reagent II (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the trifluoromethylated anisole.
Nucleophilic Trifluoromethylation: Harnessing the Power of "CF₃⁻"
Nucleophilic trifluoromethylation is a cornerstone for introducing the CF₃ group, particularly onto aryl halides.[10][11] This approach typically involves a copper-catalyzed cross-coupling reaction.[10][11]
Key Reagents and Mechanistic Insights
The most common nucleophilic trifluoromethylating agent is trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[1] Other sources include fluoroform (CF₃H) and potassium trifluoroacetate (CF₃CO₂K).[1][12] The reaction mechanism generally involves the formation of a [Cu-CF₃] species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-CF₃ bond.[12] For aryl iodides, the oxidative addition is typically the rate-limiting step.[10]
Caption: Catalytic cycle for copper-mediated nucleophilic trifluoromethylation.
Performance Data: Copper-Catalyzed Trifluoromethylation of Aryl Iodides
| Substrate (Ar-I) | CF₃ Source | Catalyst System | Yield (%) | Reference |
| 4-Iodonitrobenzene | TMSCF₃, KF | CuI, 1,10-phenanthroline | 90 | [10][11] |
| 4-Iodobenzonitrile | CF₃CO₂K | CuI | >95 (flow) | [12] |
| 4-Iodoanisole | TMSCF₃, KF | CuI, 1,10-phenanthroline | 65 | [11] |
| 1-Iodo-4-tert-butylbenzene | TMSCF₃, KF | CuI, 1,10-phenanthroline | 44 | [11] |
Note: Yields are highly dependent on the specific reaction conditions and the electronic nature of the aryl iodide. Electron-poor substrates generally give higher yields.[11]
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 4-Iodobenzonitrile in Flow
This protocol highlights a modern and efficient approach using a continuous flow system.[12]
Materials:
-
4-Iodobenzonitrile
-
Potassium trifluoroacetate (CF₃CO₂K)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Flow reactor system
Procedure:
-
Prepare a stock solution of 4-iodobenzonitrile (0.2 M), CF₃CO₂K (0.4 M), and CuI (0.2 M) in anhydrous DMF.
-
Set up the flow reactor with the appropriate residence time (e.g., 16 minutes) and temperature (e.g., 160-200 °C).[12]
-
Pump the stock solution through the heated reactor.
-
Collect the output from the reactor.
-
The product solution can be worked up by dilution with water and extraction with an organic solvent.
-
Purify the crude product by standard methods if necessary. This method often provides high purity product directly.[12]
Radical Trifluoromethylation: The C-H Functionalization Frontier
Radical trifluoromethylation has emerged as a powerful strategy for the direct C-H functionalization of arenes and heteroarenes, avoiding the need for pre-functionalized starting materials.[4][13][14] Photoredox catalysis is a particularly mild and effective way to generate trifluoromethyl radicals.[6][7][14][15][16]
Generating the Trifluoromethyl Radical
Trifluoromethyl radicals can be generated from various precursors, including CF₃I, CF₃SO₂Cl, and CF₃SO₂Na (Langlois reagent), often using a photocatalyst and a light source.[1][7] Trifluoroacetic acid and its anhydride have also been used as inexpensive sources of the •CF₃ radical under photoredox conditions.[14][16]
Caption: General mechanism for photoredox-catalyzed radical trifluoromethylation.
Advantages and Challenges
Radical C-H trifluoromethylation offers the significant advantage of atom economy and the ability to functionalize complex molecules in late-stage synthesis.[6][15] A key challenge, however, is controlling the regioselectivity, as the highly reactive trifluoromethyl radical can add to multiple positions on the aromatic ring, leading to mixtures of isomers.[4][13] Recent research has focused on strategies to improve regioselectivity, for instance, by using cyclodextrins as additives to shield certain reaction sites.[4][13]
Experimental Protocol: Photoredox Trifluoromethylation of 1,3,5-Trimethoxybenzene
This protocol is a representative example of a mild and efficient photoredox-catalyzed C-H trifluoromethylation.[6][15]
Materials:
-
1,3,5-Trimethoxybenzene
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ as photocatalyst
-
Acetonitrile (CH₃CN), degassed
-
Blue LED or compact fluorescent light bulb
Procedure:
-
In a vial, combine 1,3,5-trimethoxybenzene (0.5 mmol), the photocatalyst (1-2 mol%), and degassed acetonitrile (5 mL).
-
Add CF₃SO₂Cl (1.0 mmol).
-
Seal the vial and place it in front of a blue LED or a household light bulb.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the residue by column chromatography on silica gel to obtain the trifluoromethylated product.
Conclusion and Future Outlook
The field of aromatic trifluoromethylation has witnessed remarkable progress, providing chemists with a diverse and powerful toolkit. Electrophilic methods are well-suited for electron-rich systems, while nucleophilic cross-coupling reactions are reliable for functionalizing aryl halides. The advent of radical C-H trifluoromethylation, particularly through photoredox catalysis, has opened new avenues for late-stage functionalization and the synthesis of complex molecules.
Future research will likely focus on developing more cost-effective and environmentally benign trifluoromethylating reagents, as well as catalysts that offer greater control over regioselectivity in C-H functionalization reactions. The continued evolution of these methods will undoubtedly accelerate innovation in drug discovery, agrochemicals, and materials science.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of SF 5 CF 3 via iridium catalysis: radical trifluoromethylation of aromatics - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00495C [pubs.rsc.org]
- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. As a substituted nitroaromatic compound containing bromine, fluorine, and a trifluoromethyl group, this chemical presents a complex hazard profile that necessitates rigorous disposal procedures. The guidance herein is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is not a simple organic molecule. Its disposal protocol is dictated by the synergistic hazards of its functional groups. The presence of bromine and fluorine classifies it as a halogenated organic compound , while the nitro group places it in the nitroaromatic category, known for potential toxicity and reactivity.[1][2] The trifluoromethyl group enhances its stability and potential for bioaccumulation.
The primary risks associated with this compound, based on data from structurally similar chemicals, include:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Irritation: Causes significant skin and serious eye irritation.[3][4][5][6]
-
Respiratory Effects: May cause respiratory irritation upon inhalation.[3][4][5][7]
-
Hazardous Decomposition: Improper disposal, especially through combustion at inadequate temperatures, can lead to the release of highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen bromide (HBr), and nitrogen oxides (NOx).[5][8]
These hazards mandate that this compound never be disposed of via standard laboratory drains or mixed with general chemical waste. It must be treated as a distinct, hazardous waste stream.
Table 1: Hazard Summary for Halogenated Nitroaromatic Compounds
| Hazard Classification | GHS Category | Rationale and Implication for Disposal |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Prevents disposal in municipal waste systems; requires handling with PPE to avoid ingestion. |
| Skin Corrosion/Irritation | Category 2 | Contaminated clothing and PPE must be decontaminated or disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2 / 2A | Mandates the use of chemical safety goggles and access to an eyewash station. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Work must be conducted in a well-ventilated area or chemical fume hood to prevent respiratory exposure. |
Pre-Disposal Protocol: Safe Handling and Segregation
Proper disposal begins the moment the chemical is deemed waste. The following steps are critical to prevent contamination and ensure the safety of all laboratory personnel.
Step 1: Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing appropriate PPE. This is a non-negotiable baseline for safety.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles.
-
Body Protection: A standard lab coat is required. For larger quantities, a chemical-resistant apron is recommended.
Step 2: Waste Segregation (The Most Critical Step) The cardinal rule of hazardous waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates and increases the cost of disposal.
-
Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste." [1][9]
-
Causality: this compound must be kept separate from non-halogenated solvents.[9] Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (HF, HBr). Mixing it with non-halogenated waste, which might otherwise be recycled or fuel-blended, contaminates the entire batch and forces the more expensive disposal route.[9][10]
Step 3: Temporary Storage
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong oxidizing agents.[5]
-
Ensure the container is securely closed to prevent the release of vapors.
Step-by-Step Disposal and Decontamination Workflow
This protocol provides a self-validating system for the complete disposal process, from the lab bench to final pickup.
Protocol 1: Main Waste Stream Disposal
-
Container Selection: Obtain a UN-certified, chemically compatible container from your institution's Environmental Health & Safety (EHS) department. A high-density polyethylene (HDPE) container is typically suitable.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out all required fields:
-
Full Chemical Name: "this compound"
-
CAS Number (if available)
-
Hazard Pictograms (e.g., Exclamation Mark for irritant, Health Hazard)
-
Generator's Name and Laboratory Information
-
Accumulation Start Date
-
-
Waste Transfer: Carefully transfer the waste into the labeled container. If it is a solid, use a powder funnel. If it is a solution, use a chemical funnel.
-
Capacity Limit: Do not fill the container beyond 90% of its capacity.[11] This headspace is essential to allow for vapor expansion with temperature changes, preventing container rupture.
-
Sealing and Storage: Securely close the container. Wipe the exterior with a damp cloth to remove any external contamination and store it in your designated satellite accumulation area.
-
Arrange Pickup: Once the container is full or you are ready for disposal, contact your institution's EHS office to schedule a waste pickup. Follow their specific internal procedures for pickup requests.
Protocol 2: Decontamination of Labware
-
Initial Rinse: Rinse the contaminated glassware (e.g., beakers, flasks) with a small amount of a suitable organic solvent, such as acetone.
-
Collect Rinsate: Crucially, this first rinsate is now considered halogenated hazardous waste. Decant the rinsate into your designated "Halogenated Organic Waste" container.
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These can also be added to the hazardous waste container.
-
Final Cleaning: After the solvent rinses, the glassware can typically be washed with soap and water as usual.
Spill Management: Immediate Response Plan
Accidents happen. A prepared response is key to mitigating risk.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.
-
Don PPE: Wear, at a minimum, double gloves, chemical safety goggles, and a lab coat.
-
Containment: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][12] Do not use combustible materials like paper towels. For solid spills, gently cover to avoid generating dust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated container.
-
Labeling and Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste by contacting EHS.
-
Decontaminate: Clean the spill area with a cloth soaked in a suitable solvent (e.g., acetone), followed by soap and water. The cloth used for cleaning must also be disposed of as hazardous waste.
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. uakron.edu [uakron.edu]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3-(difluoromethyl)-2-fluoro-5-nitrobenzene | C7H3BrF3NO2 | CID 131028626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. epa.gov [epa.gov]
- 11. rug.nl [rug.nl]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
